AA26-9
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
pyrrolidin-1-yl(triazol-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c12-7(10-4-1-2-5-10)11-6-3-8-9-11/h3,6H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXGAMVQLDJRBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of AA26-9: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AA26-9 is a potent, broad-spectrum inhibitor of the serine hydrolase superfamily of enzymes.[1][2][3] Its mechanism of action is characterized by the irreversible covalent modification of the catalytic serine residue within the active site of these enzymes. This guide provides a detailed technical overview of the mechanism of action of this compound, including its molecular interactions, target profile, and the downstream consequences of its inhibitory activity. Experimental protocols for target identification and quantitative data on its inhibitory potential are also presented to facilitate further research and drug development efforts.
Introduction
Serine hydrolases represent one of the largest and most diverse enzyme classes in mammalian proteomes, playing critical roles in a myriad of physiological processes, including neurotransmission, inflammation, and metabolism. The dysregulation of serine hydrolase activity has been implicated in numerous diseases, making them attractive targets for therapeutic intervention. This compound, a 1,2,3-triazole urea-based compound, has emerged as a powerful research tool for probing the function of this enzyme superfamily due to its broad inhibitory profile.[1][4] Understanding the precise mechanism of action of this compound is crucial for interpreting experimental results and for the rational design of more selective and potent inhibitors.
Mechanism of Covalent Inhibition
This compound functions as an irreversible inhibitor by covalently modifying the active site of serine hydrolases. The core of its mechanism lies in the carbamoylation of the highly conserved serine nucleophile present in the catalytic triad (serine, histidine, and aspartate) of these enzymes.
The process can be broken down into the following steps:
-
Binding: this compound initially binds to the active site of the serine hydrolase.
-
Nucleophilic Attack: The catalytic serine, activated by the adjacent histidine residue, performs a nucleophilic attack on the carbonyl carbon of the triazole urea moiety of this compound.
-
Covalent Adduct Formation: This attack results in the formation of a stable, covalent carbamoyl-enzyme intermediate. The 1,2,3-triazole acts as a leaving group, facilitating the irreversible nature of the inhibition.
This covalent modification effectively and permanently inactivates the enzyme, preventing it from binding and hydrolyzing its natural substrates. Mass spectrometry analysis has confirmed that this compound inhibits its targets, such as LYPLA1, through the covalent carbamoylation of the enzyme's serine nucleophile (S114).[1][3]
Target Profile of this compound
The broad-spectrum nature of this compound allows it to inhibit a significant portion of the serine hydrolase superfamily. In immortalized T-cell lines, this compound has been shown to inhibit approximately one-third of the more than 40 detectable serine hydrolases.[1][2][3] Its targets span various functional subclasses, including:
-
Lipases/Phospholipases: AADACL1, ABHD6, ESD, FAAH, PAFAH2, LYPLA3
-
Peptidases: APEH, PRCP, CTSA
-
Thioesterases: LYPLA1, LYPLA2
-
Uncharacterized Enzymes: ABHD11, ABHD13, BAT5
This wide range of targets makes this compound a valuable tool for the global analysis of serine hydrolase function.
Quantitative Inhibition Data
| Target Enzyme | Enzyme Class | Function | IC50 of this compound |
| LYPLA1 | Thioesterase | Lysophospholipid metabolism, depalmitoylation | Potent Inhibition (Specific IC50 not detailed) |
| LYPLA2 | Thioesterase | Lysophospholipid metabolism, depalmitoylation | Potent Inhibition (Specific IC50 not detailed) |
| FAAH | Amidase | Endocannabinoid signaling | Potent Inhibition (Specific IC50 not detailed) |
| ABHD6 | Lipase | Endocannabinoid signaling | Potent Inhibition (Specific IC50 not detailed) |
| APEH | Peptidase | N-acetylated protein degradation | Potent Inhibition (Specific IC50 not detailed) |
| PAFAH2 | Phospholipase | Platelet-activating factor metabolism | Potent Inhibition (Specific IC50 not detailed) |
| CTSA | Peptidase | Lysosomal protein degradation | Potent Inhibition (Specific IC50 not detailed) |
| PRCP | Peptidase | Neuropeptide processing | Potent Inhibition (Specific IC50 not detailed) |
| ESD | Esterase | Detoxification | Potent Inhibition (Specific IC50 not detailed) |
| AADACL1 | Lipase | Lipid metabolism | Potent Inhibition (Specific IC50 not detailed) |
| ABHD11 | Uncharacterized | Unknown | Potent Inhibition (Specific IC50 not detailed) |
| ABHD13 | Uncharacterized | Unknown | Potent Inhibition (Specific IC50 not detailed) |
| BAT5 | Uncharacterized | Unknown | Potent Inhibition (Specific IC50 not detailed) |
Note: The term "Potent Inhibition" indicates that the enzyme was identified as a target in competitive ABPP experiments, but a specific IC50 value for this compound was not reported in the reviewed literature.
Downstream Signaling Consequences
The broad inhibition of multiple serine hydrolases by this compound can lead to complex downstream effects on various signaling pathways. The most well-understood consequences relate to the disruption of lipid signaling cascades.
Modulation of Lysophospholipid and Endocannabinoid Signaling
Two key targets of this compound, LYPLA1 and LYPLA2, are critical regulators of lysophospholipid (LysoPL) homeostasis and protein palmitoylation.[5] LysoPLs are bioactive lipid mediators that can activate signaling pathways such as the MAPK pathway, influencing cell differentiation and other cellular processes.[5] By inhibiting LYPLA1 and LYPLA2, this compound can lead to an accumulation of LysoPLs, thereby altering these signaling events.
Furthermore, the inhibition of Fatty Acid Amide Hydrolase (FAAH) and ABHD6 by this compound disrupts the degradation of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG). This leads to an potentiation of endocannabinoid signaling, which can impact a wide range of physiological processes including pain, mood, and inflammation.
Caption: Inhibition of serine hydrolases by this compound leads to altered lipid signaling.
Experimental Protocols
The primary method for identifying the targets of this compound and assessing its inhibitory activity is Competitive Activity-Based Protein Profiling (ABPP) .
Competitive ABPP Workflow
Competitive ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors within a complex proteome. The workflow for this compound is as follows:
-
Proteome Preparation: A cellular or tissue proteome is prepared by homogenization and centrifugation to isolate the desired cellular fraction (e.g., soluble proteome, membrane fraction).
-
Inhibitor Incubation: The proteome is pre-incubated with varying concentrations of this compound (or a vehicle control, typically DMSO) for a specific duration to allow for the covalent modification of its targets.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (ABP), such as a fluorophosphonate coupled to a reporter tag (e.g., a fluorophore like rhodamine or an affinity tag like biotin), is added to the proteome. The ABP will covalently label the active sites of serine hydrolases that have not been inhibited by this compound.
-
Analysis:
-
Gel-Based Analysis: The proteome is separated by SDS-PAGE. Labeled proteins are visualized by in-gel fluorescence scanning. A decrease in the fluorescence intensity of a protein band in the this compound-treated samples compared to the control indicates that the protein is a target of this compound.
-
Mass Spectrometry-Based Analysis: For target identification, a biotinylated ABP is used. Labeled proteins are enriched using streptavidin beads, digested into peptides, and identified by liquid chromatography-mass spectrometry (LC-MS/MS).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Phospholipase | Serine Protease | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. Click-generated triazole ureas as ultrapotent in vivo-active serine hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophospholipases cooperate to mediate lipid homeostasis and lysophospholipid signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of AA26-9: A Broad-Spectrum Serine Hydrolase Inhibitor
An In-depth Technical Guide on the Discovery, Mechanism, and Experimental Analysis of a Prominent Chemical Probe
Abstract
The serine hydrolase superfamily, representing one of the largest and most diverse enzyme classes in the human proteome, plays a critical role in a vast array of physiological processes. The discovery of potent and selective inhibitors for these enzymes is paramount for both fundamental biological research and therapeutic development. This technical guide delves into the discovery and history of AA26-9, a potent, broad-spectrum serine hydrolase inhibitor. We will explore its mechanism of action, detail the key experimental protocols utilized in its characterization, and present its inhibitory profile against a range of serine hydrolases. Furthermore, we will visualize the critical signaling pathways affected by its inhibitory action and the experimental workflows that enabled its discovery.
Introduction: The Serine Hydrolase Superfamily and the Need for Potent Inhibitors
Serine hydrolases constitute approximately 1% of all human proteins and are characterized by a conserved catalytic triad featuring a nucleophilic serine residue.[1] These enzymes are integral to numerous biological pathways, including digestion, blood coagulation, inflammation, and neurotransmission.[1] Dysregulation of serine hydrolase activity is implicated in a multitude of diseases, such as cancer, neurodegenerative disorders, and metabolic syndromes, making them attractive targets for therapeutic intervention.
The development of chemical probes to selectively modulate the activity of these enzymes is a crucial step in understanding their function and validating them as drug targets. Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technology for the functional characterization of entire enzyme families, including serine hydrolases.[2] This technique utilizes active-site-directed covalent probes to profile the functional state of enzymes within complex biological systems.
Discovery and History of this compound
This compound emerged from a screen of a library of 1,2,3-triazole ureas, a class of compounds identified as potent and irreversible inhibitors of serine hydrolases. The discovery, reported by Adibekian and colleagues in 2011, highlighted the use of "click chemistry" for the rapid synthesis of a diverse library of inhibitors.[3] This approach, coupled with competitive activity-based protein profiling (ABPP), enabled the identification of compounds with broad-spectrum inhibitory activity.
This compound, a piperazine-based triazole urea, was found to inhibit approximately one-third of the more than 40 serine hydrolases detected in immortalized T-cell lines.[3] Its discovery demonstrated the potential of the triazole urea scaffold as a privileged chemotype for developing potent and, with further optimization, selective serine hydrolase inhibitors.
Mechanism of Action
This compound functions as an irreversible inhibitor of serine hydrolases through a mechanism of covalent carbamoylation. The inhibitor targets the catalytically active serine residue within the enzyme's active site. The triazole ring of this compound acts as a good leaving group, facilitating the nucleophilic attack by the active site serine on the carbonyl group of the urea. This results in the formation of a stable, covalent carbamoyl-enzyme adduct, thereby rendering the enzyme inactive. Specifically, it has been shown that this compound inhibits one of its targets, LYPLA1, by the covalent carbamoylation of the enzyme's serine nucleophile (S114).[3]
Quantitative Inhibitory Profile of this compound
The inhibitory potency of this compound has been quantified against a panel of serine hydrolases using competitive ABPP. The half-maximal inhibitory concentration (IC50) values demonstrate its broad-spectrum activity.
| Enzyme Target | Enzyme Class | IC50 (nM) |
| APEH | Peptidase | < 10 |
| PAFAH2 | Lipase | < 10 |
| ABHD11 | Uncharacterized | < 10 |
| LYPLA1 | Thioesterase | < 20 |
| LYPLA2 | Thioesterase | < 20 |
| FAAH | Amidase | ~50 |
| ABHD6 | Lipase | ~100 |
| CTSA | Peptidase | ~200 |
| PRCP | Peptidase | ~500 |
| AADACL1 | Lipase/Phospholipase | > 1000 |
| ESD | Lipase/Phospholipase | > 1000 |
| LYPLA3 | Lipase/Phospholipase | > 1000 |
| ABHD13 | Uncharacterized | > 1000 |
| BAT5 | Uncharacterized | > 1000 |
Table 1: Inhibitory potency (IC50) of this compound against a selection of serine hydrolases as determined by competitive ABPP. Data extracted from Adibekian et al., 2011.[3]
Experimental Protocols
The discovery and characterization of this compound heavily relied on activity-based protein profiling (ABPP). Below are detailed methodologies for the key experiments.
Gel-Based Competitive Activity-Based Protein Profiling (ABPP)
This method is used to visualize the inhibition of serine hydrolase activity by a compound of interest.
Materials:
-
Proteome lysate (e.g., from cells or tissues)
-
This compound (or other inhibitor) stock solution in DMSO
-
Fluorophosphonate-rhodamine (FP-Rh) probe
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Protocol:
-
Proteome Preparation: Prepare proteome lysates from cells or tissues in a suitable buffer (e.g., PBS) at a protein concentration of 1 mg/mL.
-
Inhibitor Incubation: Pre-incubate 50 µL of the proteome lysate with varying concentrations of this compound (or a fixed concentration for screening) for 30 minutes at 37 °C. A DMSO vehicle control should be run in parallel.
-
Probe Labeling: Add the FP-Rh probe to a final concentration of 1 µM and incubate for an additional 30 minutes at room temperature.
-
Quenching and Denaturation: Quench the reaction by adding 4x SDS-PAGE loading buffer and boiling the samples for 5 minutes at 95 °C.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Visualization: Visualize the fluorescently labeled serine hydrolases using a fluorescence gel scanner. A decrease in fluorescence intensity in the inhibitor-treated lanes compared to the DMSO control indicates inhibition of the respective enzyme.
LC-MS/MS-Based Quantitative Competitive ABPP
This method provides a more comprehensive and quantitative analysis of inhibitor potency and selectivity across a large number of enzymes.
Materials:
-
Proteome lysate
-
This compound (or other inhibitor) stock solution in DMSO
-
Fluorophosphonate-biotin (FP-biotin) probe
-
Streptavidin-agarose beads
-
Trypsin
-
LC-MS/MS system
Protocol:
-
Proteome Preparation and Inhibition: Prepare and incubate proteome lysates with the inhibitor as described in the gel-based protocol.
-
Probe Labeling: Add the FP-biotin probe to a final concentration of 5 µM and incubate for 30 minutes at room temperature.
-
Protein Precipitation and Redissolving: Precipitate the proteins (e.g., with methanol/chloroform) to remove excess probe, and then redissolve the protein pellet in a denaturing buffer (e.g., 6 M urea).
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (IAA).
-
Enrichment of Labeled Proteins: Incubate the proteome with streptavidin-agarose beads to enrich for biotin-labeled proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Tryptic Digestion: Digest the enriched proteins with trypsin while they are still bound to the beads.
-
LC-MS/MS Analysis: Elute the tryptic peptides and analyze them by LC-MS/MS to identify and quantify the proteins.
-
Data Analysis: Compare the spectral counts or peptide intensities from the inhibitor-treated samples to the DMSO control to determine the IC50 values for each identified serine hydrolase.
Signaling Pathways and Experimental Workflows
The broad-spectrum nature of this compound means it can impact multiple signaling pathways simultaneously. The following diagrams illustrate some of these interactions and the workflows used to discover and characterize the inhibitor.
Conclusion
This compound stands as a testament to the power of combining innovative chemical synthesis with advanced proteomic screening platforms. Its discovery has not only provided the research community with a valuable tool for interrogating the function of a multitude of serine hydrolases but has also paved the way for the development of more selective inhibitors for this important enzyme class. The broad-spectrum nature of this compound makes it a powerful probe for understanding the interconnectedness of various metabolic and signaling pathways regulated by serine hydrolases. Further studies utilizing this compound and its derivatives will undoubtedly continue to unravel the complex roles of these enzymes in health and disease, ultimately guiding the development of novel therapeutics.
References
AA26-9 target enzyme profile in human cells
An In-Depth Technical Guide to the Target Enzyme Profile of AA26-9 in Human Cells
Introduction
This compound is a potent, broad-spectrum, and irreversible inhibitor of the serine hydrolase (SH) enzyme superfamily.[1][2][3][4][5][6][7] Structurally, it is a 1,2,3-triazole urea compound developed as a chemical probe to explore the function of SHs in various biological processes.[8][9] Serine hydrolases represent approximately 1% of the human proteome and are involved in a myriad of physiological pathways, including lipid metabolism, neurotransmission, and inflammation.[10] this compound's ability to inhibit a wide range of these enzymes makes it a valuable tool for activity-based protein profiling (ABPP) and for elucidating the roles of individual SHs in cellular and organismal biology.[9] In immortalized T-cell lines, this compound has been shown to inhibit approximately one-third of the 40+ detectable serine hydrolases.[2][5][10]
Mechanism of Action: Covalent Carbamoylation
This compound functions as a mechanism-based inactivator, forming a stable, covalent bond with the catalytic serine residue within the active site of its target enzymes. The 1,2,3-triazole urea scaffold acts as an electrophilic "warhead." The highly nucleophilic serine residue in the enzyme's catalytic triad attacks the carbamoyl center of this compound. This leads to the displacement of the triazole leaving group and the formation of a stable carbamate adduct with the enzyme, rendering it catalytically inactive.[8][9][11][12] This irreversible inhibition is highly specific for the activated serine nucleophile found in SHs, with negligible cross-reactivity for other enzyme classes like cysteine hydrolases.[8]
Target Enzyme Profile of this compound
This compound exhibits a broad inhibitory profile across multiple subclasses of the serine hydrolase superfamily. Studies in murine T-cell hybridoma cells, which provide a strong model for human immune cells, have identified at least 15 distinct SH targets for this compound.[8][12] These enzymes belong to diverse functional classes, highlighting the compound's utility as a broad-spectrum probe.[8][10][12]
Table 1: Known Serine Hydrolase Targets of this compound
The following table summarizes the enzymes identified as targets of this compound in mouse T-cells at a concentration of 20 µM, as determined by competitive ABPP-SILAC.[5][8][12]
| Enzyme Abbreviation | Full Name | Enzyme Subclass | Inhibition |
| AADACL1 | Arylacetamide Deacetylase-Like 1 | Lipase/Phospholipase | > 75% |
| ABHD6 | α/β-Hydrolase Domain-Containing Protein 6 | Lipase/Phospholipase | > 75% |
| ABHD11 | α/β-Hydrolase Domain-Containing Protein 11 | Uncharacterized | > 75% |
| ABHD13 | α/β-Hydrolase Domain-Containing Protein 13 | Uncharacterized | > 75% |
| APEH | Acyl-Peptide Hydrolase | Peptidase | > 75% |
| BAT5 | HLA-B Associated Transcript 5 | Uncharacterized | > 75% |
| CTSA | Cathepsin A | Peptidase | > 75% |
| ESD | Esterase D | Lipase/Phospholipase | > 75% |
| FAAH | Fatty Acid Amide Hydrolase | Lipase/Phospholipase | > 75% |
| LYPLA1 | Acyl-Protein Thioesterase 1 | Thioesterase | > 75% |
| LYPLA2 | Acyl-Protein Thioesterase 2 | Thioesterase | > 75% |
| LYPLA3 | Lysophospholipase 3 | Lipase/Phospholipase | > 75% |
| PAFAH2 | Platelet-Activating Factor Acetylhydrolase 2 | Lipase/Phospholipase | > 75% |
| PRCP | Prolylcarboxypeptidase | Peptidase | > 75% |
Note: Inhibition data is based on competitive ABPP-SILAC experiments where cells were treated with 20 µM this compound for 4 hours.[8][12]
Experimental Protocols: Target Identification via ABPP
The primary method used to define the target profile of this compound is Activity-Based Protein Profiling (ABPP). This powerful chemoproteomic technique uses active site-directed chemical probes to assess the functional state of entire enzyme families in complex proteomes.
Competitive ABPP Workflow
In a competitive ABPP experiment, a biological sample (e.g., live cells or cell lysate) is first incubated with the inhibitor of interest (this compound). Subsequently, the sample is treated with a broad-spectrum, reporter-tagged ABPP probe, such as a fluorophosphonate tagged with rhodamine (FP-Rh).[8]
-
Inhibitor Treatment: Live cells or proteomes are treated with this compound (or a vehicle control, like DMSO). This compound binds covalently to its SH targets.
-
Probe Labeling: The proteome is then labeled with a broad-spectrum SH probe (e.g., FP-Rh). This probe will only label active SHs whose active sites were not already blocked by this compound.
-
Analysis: The proteome is separated by SDS-PAGE. The reporter tag on the probe (e.g., rhodamine) allows for visualization of active enzymes via in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific protein band in the this compound-treated sample compared to the control indicates that it is a target of the inhibitor.[8]
Quantitative Target Identification: Competitive ABPP-SILAC
To identify and quantify the inhibited enzymes with high precision, competitive ABPP is combined with Stable Isotope Labeling by Amino acids in Cell culture (SILAC).[8]
-
SILAC Labeling: Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (¹³C, ¹⁵N-labeled) essential amino acids (e.g., lysine and arginine).
-
Treatment: The "light" cell population is treated with the inhibitor (this compound), while the "heavy" population is treated with a vehicle (DMSO) control.
-
Lysis and Probe Labeling: Both cell populations are lysed, and the proteomes are labeled with a biotin-tagged FP probe (FP-biotin).
-
Combine and Enrich: The "light" and "heavy" proteomes are mixed in a 1:1 ratio. Biotinylated proteins (active SHs) are then enriched using streptavidin beads.
-
LC-MS/MS Analysis: The enriched proteins are digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantification: The relative abundance of "light" versus "heavy" peptides for each identified SH is calculated. A low light/heavy peptide ratio signifies that the corresponding enzyme was inhibited by this compound in the "light" cell population.[8]
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Phospholipase | Serine Protease | TargetMol [targetmol.com]
- 8. Click-generated triazole ureas as ultrapotent, in vivo-active serine hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy this compound | >98% [smolecule.com]
- 10. Deciphering T Cell Immunometabolism with Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Covalent Inhibition by AA26-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA26-9 is a potent, broad-spectrum covalent inhibitor of serine hydrolases, a large and diverse class of enzymes that play critical roles in a myriad of physiological processes.[1][2][3][4] As a member of the 1,2,3-triazole urea class of inhibitors, this compound exerts its function through the irreversible carbamoylation of the catalytic serine residue within the active site of its target enzymes.[1][2] This covalent modification leads to the inactivation of the enzyme, making this compound and its analogs valuable chemical probes for studying the biological functions of serine hydrolases and as potential starting points for the development of therapeutic agents. This compound has been shown to inhibit approximately one-third of the more than 40 serine hydrolases detected in immortalized T-cell lines, highlighting its broad-spectrum nature.[1][3] Its targets span various functional subclasses, including peptidases, lipases, esterases, and thioesterases.[1][2][3][5]
Mechanism of Covalent Inhibition: Serine Carbamoylation
The inhibitory activity of this compound is predicated on a covalent reaction with the nucleophilic serine residue in the active site of serine hydrolases. The 1,2,3-triazole urea scaffold of this compound is key to this mechanism, where the triazole acts as a leaving group upon nucleophilic attack by the serine residue, resulting in the carbamoylation of the enzyme. This irreversible modification effectively and permanently inactivates the enzyme.
Quantitative Inhibition Data
| Compound | Target Enzyme | IC50 (nM) | Notes |
| AA74-1 (analog) | APEH | 5 | Optimized analog of the AA26 series.[1] |
| AA39-2 (analog) | PAFAH2 | 3 | Optimized analog of the AA26 series.[1] |
| AA44-2 (analog) | ABHD11 | 1 | Optimized analog of the AA26 series.[1] |
| This compound | ABHD11 | ~50% inhibition at 1 µM | Less potent than optimized analogs. |
Experimental Protocols: Activity-Based Protein Profiling (ABPP)
A key methodology for identifying the targets of covalent inhibitors like this compound is Activity-Based Protein Profiling (ABPP). This powerful chemoproteomic technique utilizes activity-based probes (ABPs) to label and identify active enzymes in complex biological samples. The competitive ABPP assay is particularly useful for assessing the potency and selectivity of inhibitors.
Competitive ABPP Protocol for Serine Hydrolase Inhibition
-
Proteome Preparation:
-
Isolate proteomes (e.g., from cultured T-cells or tissue homogenates) in a suitable buffer (e.g., PBS).
-
Separate the proteome into soluble and membrane fractions by ultracentrifugation.
-
Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
-
Inhibitor Incubation:
-
Pre-incubate aliquots of the proteome with varying concentrations of the inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time and temperature (e.g., 30 minutes at 37°C).
-
-
Activity-Based Probe Labeling:
-
Add a broad-spectrum serine hydrolase ABP, such as a fluorophosphonate probe coupled to a reporter tag (e.g., FP-Rhodamine), to each reaction.
-
Incubate for a specific time to allow the probe to covalently label the active sites of serine hydrolases that were not inhibited by the test compound.
-
-
Sample Analysis:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner.
-
-
Data Interpretation:
-
A decrease in the fluorescence intensity of a protein band in the inhibitor-treated samples compared to the vehicle control indicates that the inhibitor has bound to and inactivated that specific enzyme.
-
The concentration-dependent decrease in fluorescence can be used to determine the IC50 of the inhibitor for each target enzyme.
-
Signaling Pathway Context: T-Cell Activation and Proliferation
This compound inhibits a significant portion of serine hydrolases in T-cells. While the precise downstream consequences of inhibiting this broad range of enzymes are complex and not fully elucidated, it is known that serine hydrolases are involved in various aspects of T-cell biology. For instance, the inhibition of Acyl-Peptide Hydrolase (APEH), a target of the triazole urea scaffold, has been shown to promote T-cell proliferation.[5] This suggests that the serine hydrolases targeted by this compound can modulate critical signaling pathways, such as the T-cell receptor (TCR) signaling cascade that governs T-cell activation and proliferation.
Conclusion
This compound is a valuable research tool for the functional characterization of serine hydrolases. Its broad-spectrum inhibitory profile, coupled with the detailed experimental protocols available for its use, such as competitive ABPP, allows for the systematic investigation of the roles of these enzymes in cellular physiology and disease. The development of more selective analogs based on the 1,2,3-triazole urea scaffold has demonstrated the potential for creating highly potent and specific inhibitors for individual serine hydrolases, paving the way for more targeted therapeutic interventions. Further research to fully elucidate the complete target profile of this compound and the downstream consequences of their inhibition will undoubtedly provide deeper insights into the complex roles of serine hydrolases in health and disease.
References
- 1. Click-generated triazole ureas as ultrapotent, in vivo-active serine hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and characterization of a triazole urea inhibitor for platelet-activating factor acetylhydrolase type 2 (PAFAH2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Phospholipase | Serine Protease | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for Compound AA26-9: A Novel Inhibitor of the PI3K/Akt/mTOR Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction: Compound AA26-9 is a novel small molecule inhibitor targeting the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for evaluating the in vitro efficacy of Compound this compound in cancer cell lines.
I. Quantitative Data Summary
The following tables summarize the quantitative data obtained from studies on Compound this compound's effects on various cancer cell lines.
Table 1: Cytotoxicity of Compound this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h treatment |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| U87-MG | Glioblastoma | 8.5 |
| PC-3 | Prostate Cancer | 15.1 |
Table 2: Apoptosis Induction by Compound this compound
| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V positive) |
| MCF-7 | Control (DMSO) | 5.1% |
| MCF-7 | This compound (10 µM) | 45.3% |
| U87-MG | Control (DMSO) | 4.8% |
| U87-MG | This compound (10 µM) | 38.9% |
Table 3: Effect of Compound this compound on PI3K/Akt/mTOR Pathway Proteins
| Cell Line | Treatment (24h) | p-Akt (Ser473) Expression (Relative to Control) | p-mTOR (Ser2448) Expression (Relative to Control) |
| MCF-7 | This compound (10 µM) | 0.25 | 0.31 |
| U87-MG | This compound (10 µM) | 0.32 | 0.40 |
II. Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Compound this compound within the PI3K/Akt/mTOR signaling cascade.
Application Notes and Protocols for AA26-9 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of AA26-9, a potent and broad-spectrum serine hydrolase inhibitor. Adherence to these guidelines is crucial for ensuring the stability, and activity of the compound for reproducible experimental results.
Introduction
This compound is a 1,2,3-triazole urea-based compound that acts as an effective and broad-spectrum inhibitor of serine hydrolases.[1][2][3][4][5][6] This class of enzymes plays critical roles in various physiological processes, including metabolism and signal transduction.[7] this compound has been shown to inhibit a wide range of serine hydrolases, including peptidases, thioesterases, lipases, and phospholipases, making it a valuable tool for research and potential therapeutic development.[1][2][4][5][6][7] Proper preparation of stock solutions is the first critical step in any experiment involving this inhibitor.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurately preparing stock solutions at the desired concentration.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₄O | [1][7] |
| Molecular Weight | 166.18 g/mol | [1][7] |
| Appearance | White to off-white solid | [1][7] |
| Solubility in DMSO | 33 mg/mL (198.57 mM) to 80 mg/mL | [1][3][5][8] |
| Solubility in Water | ≥ 33 mg/mL to ≥ 80 mg/mL | [3][5][8] |
| Powder Storage | -20°C for up to 3 years | [1][3] |
| Stock Solution Storage | -80°C for up to 2 years; -20°C for 1 month to 1 year | [1][2][3][5][8] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
-
Pipettes and sterile, filter-barrier pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.
-
Preparation: Don appropriate PPE. Ensure the work area is clean and free of contaminants.
-
Weighing this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 1.66 mg of this compound powder into the tube.
-
Adding Solvent: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Close the tube tightly and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
-
Sonication (Recommended): To ensure complete dissolution, sonicate the solution for 5-10 minutes.[1] Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1][3][8]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2]
Workflow for this compound Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of an this compound stock solution.
References
- 1. This compound | Phospholipase | Serine Protease | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound|CAS 1312782-34-5|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 5. abmole.com [abmole.com]
- 6. medkoo.com [medkoo.com]
- 7. Buy this compound | >98% [smolecule.com]
- 8. abmole.com [abmole.com]
Application Notes and Protocols for AA26-9 in T-Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA26-9 is a potent, broad-spectrum inhibitor of serine hydrolases, a diverse class of enzymes that play critical roles in numerous physiological processes. In T-lymphocytes, serine hydrolases are involved in a wide array of functions, including signal transduction, metabolic regulation, and effector functions such as cytotoxicity. As an inhibitor of approximately one-third of the more than 40 serine hydrolases present in T-cells, this compound presents a valuable tool for investigating the collective role of these enzymes in T-cell biology and for exploring potential therapeutic interventions in immunology and oncology.
These application notes provide detailed protocols for utilizing this compound to study its effects on T-cell proliferation, cytokine release, and cytotoxicity. The provided concentration ranges and incubation times are suggested starting points for experimentation and should be optimized for specific T-cell subsets and experimental systems.
Data Presentation
Table 1: Recommended Concentration and Incubation Times for this compound in T-Cell Functional Assays
| Functional Assay | Cell Type | Recommended this compound Concentration Range | Recommended Incubation Time | Readout |
| Proteomic Analysis | Human T-Cells | 20 µM | 4 hours | Gel-based competitive activity-based protein profiling (ABPP) |
| T-Cell Proliferation | Human or Murine T-Cells | 1 - 50 µM | 24 - 72 hours | CFSE dilution, BrdU incorporation, or colorimetric assays (e.g., MTT, XTT) |
| Cytokine Release | Human or Murine T-Cells | 1 - 50 µM | 24 - 48 hours | ELISA, Luminex, or intracellular cytokine staining (ICS) for IFN-γ, TNF-α, IL-2, etc. |
| Cytotoxicity | Human or Murine Cytotoxic T-Lymphocytes (CTLs) | 1 - 50 µM | 4 - 24 hours | Chromium-51 release assay, granzyme B activity assay, or flow cytometry-based killing assays |
Note: The optimal concentration and incubation time for this compound will depend on the specific T-cell type, activation state, and the experimental endpoint. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific assay.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE Dilution
This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation in the presence of this compound.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
This compound (stock solution in DMSO)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, PHA)
-
CFSE staining solution
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs or T-cells from whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation).
-
CFSE Staining:
-
Resuspend cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add an equal volume of 2X CFSE working solution (typically 5-10 µM) to the cell suspension.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium containing 10% FBS.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of cell suspension per well in a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a DMSO vehicle control.
-
Add 50 µL of T-cell activation stimuli (e.g., anti-CD3/CD28 beads or soluble antibodies) to the wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Acquire data on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Analyze the data by gating on the lymphocyte population and examining the CFSE fluorescence histogram. Proliferating cells will show successive peaks of halved fluorescence intensity.
-
Protocol 2: Cytokine Release Assay
This protocol describes the measurement of cytokine secretion from T-cells treated with this compound.
Materials:
-
PBMCs or isolated T-cells
-
This compound (stock solution in DMSO)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin)
-
Complete RPMI-1640 medium
-
ELISA or Luminex kit for the cytokine of interest (e.g., IFN-γ, TNF-α, IL-2)
Procedure:
-
Cell Preparation: Isolate PBMCs or T-cells as described in Protocol 1.
-
Cell Culture and Treatment:
-
Resuspend cells at 2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of cell suspension per well in a 96-well flat-bottom plate.
-
Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a DMSO vehicle control.
-
Add 50 µL of T-cell activation stimuli to the wells.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Measurement: Measure the concentration of the cytokine(s) of interest in the collected supernatants using an ELISA or Luminex assay according to the manufacturer's instructions.
Protocol 3: T-Cell Mediated Cytotoxicity Assay
This protocol outlines a method to assess the effect of this compound on the cytotoxic function of T-cells using a target cell killing assay.
Materials:
-
Effector cells: Activated cytotoxic T-lymphocytes (CTLs)
-
Target cells: A suitable cell line expressing the cognate antigen for the CTLs (e.g., tumor cell line)
-
This compound (stock solution in DMSO)
-
Calcein-AM or other viability dye
-
Complete RPMI-1640 medium
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Effector Cell Preparation: Generate and expand antigen-specific CTLs using standard protocols.
-
Target Cell Labeling:
-
Label target cells with a viability dye such as Calcein-AM according to the manufacturer's protocol.
-
-
Cytotoxicity Assay:
-
Plate labeled target cells at 1 x 10^4 cells per well in a 96-well flat-bottom plate.
-
Prepare serial dilutions of this compound in complete medium.
-
Pre-incubate effector CTLs with the this compound dilutions for 1-4 hours at 37°C.
-
Add the pre-treated effector cells to the target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Include control wells:
-
Target cells only (spontaneous release)
-
Target cells with lysis buffer (maximum release)
-
Target cells with effector cells and DMSO (vehicle control)
-
-
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator.
-
Data Acquisition:
-
Centrifuge the plate at 200 x g for 3 minutes.
-
If using a fluorescence plate reader, measure the fluorescence of the supernatant (for released dye) or the remaining cells (for retained dye).
-
If using flow cytometry, harvest the cells and analyze the percentage of live (dye-positive) and dead (dye-negative or positive for a dead cell stain) target cells.
-
-
Calculation of Cytotoxicity:
-
Percent specific lysis = 100 x [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)]
-
Mandatory Visualization
Caption: Potential sites of action for this compound in the T-cell activation signaling pathway.
Caption: General experimental workflow for assessing the effects of this compound on T-cell functions.
AA26-9 solubility in DMSO and other solvents
An in-depth guide to the solubility of AA26-9, a potent, broad-spectrum serine hydrolase inhibitor, is detailed below. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and protocols for its use.
Application Notes
This compound is a versatile inhibitor of serine hydrolases, targeting a wide range of enzymes including peptidases, lipases, thioesterases, and phospholipases. Its effective use in research and development hinges on correct solubilization for both in vitro and in vivo applications.
Summary of this compound Solubility
The solubility of this compound varies across different solvents. Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions. For aqueous-based assays and in vivo studies, co-solvent systems are often necessary.
Data Presentation: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 33 - 80 | 198.57 - 481.45 | Sonication is recommended to aid dissolution. Use fresh DMSO as absorbed moisture can reduce solubility. |
| Water | ≥ 33 | ≥ 198.57 | - |
| Ethanol | 33 | 198.57 | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 15.04 | A clear solution suitable for in vivo use. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 15.04 | A clear solution suitable for in vivo use. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 15.04 | A clear solution suitable for in vivo use. |
Experimental Protocols
Protocol 1: General Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines a reliable method for determining the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid powder)
-
Solvent of choice (e.g., DMSO, Water, Ethanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the vial for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the suspension to settle.
-
Centrifuge the vial to pellet the remaining undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original solubility, accounting for the dilution factor.
Figure 1. Workflow for solubility determination using the shake-flask method.
Protocol 2: Preparation of this compound Stock Solutions
A. High-Concentration DMSO Stock Solution
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in cell culture media or other buffers.
Materials:
-
This compound (solid powder)
-
Anhydrous (fresh) DMSO
-
Sterile microcentrifuge tubes or vials
-
Sonicator
Procedure:
-
Weigh the desired amount of this compound powder into a sterile vial.
-
Add the calculated volume of fresh DMSO to achieve the target concentration (e.g., 55 mg/mL).
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for long-term stability (up to 1 year).
B. Preparation of an Aqueous Formulation for In Vivo Studies
This protocol provides an example of preparing a formulation suitable for administration in animal models.
Materials:
-
This compound DMSO stock solution (e.g., 33 mg/mL)
-
PEG300
-
Tween-80
-
Deionized water (ddH2O) or saline
Procedure (for a 1 mL final volume):
-
Start with 400 µL of PEG300 in a sterile tube.
-
Add 50 µL of a 33 mg/mL clear DMSO stock solution of this compound.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture.
-
Mix again until the solution is clear and homogenous.
-
Add 500 µL of ddH2O or saline to bring the final volume to 1 mL.
-
The mixed solution should be used immediately for optimal results.
Mechanism of Action: Inhibition of Serine Hydrolases
This compound acts as a broad-spectrum inhibitor by covalently modifying the active site serine residue of target hydrolases. This mechanism involves the carbamoylation of the serine nucleophile, leading to irreversible inactivation of the enzyme. This inhibition disrupts the normal function of these enzymes in various metabolic and signaling pathways.
Figure 2. Mechanism of this compound inhibition of serine hydrolases.
Application Notes and Protocols for AA26-9 Treatment in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA26-9 is a potent, broad-spectrum serine hydrolase inhibitor that covalently modifies the active site serine of its target enzymes.[1][2] This irreversible inhibition makes it a valuable tool for studying the physiological roles of serine hydrolases in various cellular processes. This compound has been shown to inhibit approximately one-third of the more than 40 serine hydrolases found in T cells.[1][2] Its known targets include enzymes from diverse functional subclasses such as lipases/phospholipases (e.g., AADACL1, ABHD6), thioesterases (e.g., LYPLA1, LYPLA2), and peptidases.[2] These application notes provide detailed protocols for treating live cells with this compound and assessing its effects on cell viability, protein expression, and subcellular localization of target proteins.
Data Presentation
Due to the limited availability of public data on the specific effects of this compound across various cell lines, the following tables are provided as templates for researchers to populate with their experimental data.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., Jurkat | T-cell Leukemia | User-defined | User-defined | User-defined |
| e.g., PC-3 | Prostate Cancer | User-defined | User-defined | User-defined |
| e.g., MCF-7 | Breast Cancer | User-defined | User-defined | User-defined |
| e.g., A549 | Lung Cancer | User-defined | User-defined | User-defined |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Concentration of this compound (µM) | Incubation Time (h) | Percent Viability (%) | Standard Deviation |
| e.g., Jurkat | 0 (Control) | 24 | 100 | User-defined |
| 1 | 24 | User-defined | User-defined | |
| 10 | 24 | User-defined | User-defined | |
| 20 | 24 | User-defined | User-defined | |
| 50 | 24 | User-defined | User-defined |
Table 3: Western Blot Analysis of Target Protein Expression after this compound Treatment
| Cell Line | Treatment | Target Protein | Fold Change in Expression (vs. Control) | p-value |
| e.g., PC-3 | DMSO (Control) | AADACL1 | 1.0 | - |
| This compound (20 µM, 4h) | AADACL1 | User-defined | User-defined | |
| e.g., BV-2 | DMSO (Control) | ABHD6 | 1.0 | - |
| This compound (20 µM, 4h) | ABHD6 | User-defined | User-defined |
Experimental Protocols
1. General Guidelines for this compound Treatment
This compound has been successfully used in T-cell hybridoma cells at a concentration of 20 µM for 4 hours to achieve inhibition of target serine hydrolases for activity-based protein profiling (ABPP).[1][2] This concentration and incubation time can serve as a starting point for other cell types and applications. However, optimal conditions should be determined empirically for each cell line and experimental endpoint.
-
Reconstitution: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Working Concentration: A starting concentration of 20 µM is recommended. A dose-response experiment (e.g., 0.1, 1, 10, 20, 50 µM) is advised to determine the optimal concentration for your specific cell line and assay.
-
Incubation Time: A 4-hour incubation period is a good starting point. Time-course experiments (e.g., 1, 4, 8, 12, 24 hours) should be performed to identify the ideal incubation time.
-
Control: A vehicle control (DMSO) at the same final concentration used for the this compound treatment should always be included in your experiments.
2. Cell Viability Assay (MTT/MTS Assay)
This protocol is adapted from standard MTT/MTS assay procedures.[3][4][5][6]
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
The next day, prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or DMSO vehicle control.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
For MTT assay: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
3. Western Blot Analysis
This protocol outlines the general steps for western blotting to assess the expression of target proteins.
-
Materials:
-
6-well or 10 cm cell culture plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., AADACL1, ABHD6, LYPLA1, LYPLA2) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for the optimized incubation time.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
4. Immunofluorescence
This protocol provides a general framework for immunofluorescence staining.
-
Materials:
-
Cells grown on sterile glass coverslips in a multi-well plate
-
This compound stock solution (in DMSO)
-
4% paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)
-
Primary antibodies against the target protein
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with this compound or DMSO as determined by optimization experiments.
-
Wash the cells gently with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Mandatory Visualization
Caption: Experimental workflow for this compound treatment and analysis in live cells.
Caption: Signaling pathways affected by the inhibition of serine hydrolases by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Microplate Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.com]
Application Notes and Protocols for Label-Free Detection of Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for several widely-used label-free methods to detect and characterize the interactions of a target protein, here exemplified as AA26-9, with its binding partners. These techniques are crucial in drug discovery and basic research for validating targets, screening for inhibitors or activators, and elucidating biological pathways.[1][2][3]
Introduction to Label-Free Detection
Label-free technologies allow for the real-time monitoring of biomolecular interactions without the need for fluorescent or radioactive labels.[1][4] This avoids potential interference of the label with the binding event and provides more physiologically relevant data.[1] These methods are instrumental in determining key kinetic and thermodynamic parameters of interactions.[5][6][7]
Featured Label-Free Technologies
This document covers the following key label-free technologies:
-
Surface Plasmon Resonance (SPR): A highly sensitive optical technique for measuring the binding kinetics and affinity of molecular interactions in real-time.[5][8][9]
-
Bio-Layer Interferometry (BLI): An optical biosensing technology that analyzes biomolecular interactions in real-time without the need for fluorescent labeling.[10][11]
-
Isothermal Titration Calorimetry (ITC): A technique that directly measures the heat released or absorbed during a binding event to determine the thermodynamics of the interaction.[6][7][12]
-
Microscale Thermophoresis (MST): A technology that measures the motion of molecules in a microscopic temperature gradient to quantify molecular interactions.[13][14][15][16]
-
Label-Free Mass Spectrometry (MS): A powerful tool for identifying and quantifying protein-protein interactions within complex biological samples.[17][18][19]
Data Presentation: Comparison of Quantitative Parameters
The following table summarizes the key quantitative data that can be obtained from each of the described label-free methods, allowing for easy comparison.
| Parameter | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) | Label-Free Mass Spectrometry (MS) |
| Dissociation Constant (K_D) | Yes | Yes | Yes | Yes | No (provides relative quantification) |
| Association Rate Constant (k_on) | Yes | Yes | No | No | No |
| Dissociation Rate Constant (k_off) | Yes | Yes | No | No | No |
| Stoichiometry (n) | Can be inferred | Can be inferred | Yes | Yes | No |
| Enthalpy (ΔH) | No | No | Yes | No | No |
| Entropy (ΔS) | No | No | Yes | No | No |
| Gibbs Free Energy (ΔG) | Calculated from K_D | Calculated from K_D | Yes | Calculated from K_D | No |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Surface Plasmon Resonance (SPR)
Application: To determine the binding affinity and kinetics of an analyte (e.g., a small molecule or protein) to an immobilized ligand (e.g., this compound).[5]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip where the ligand is immobilized.[8][9] Binding of the analyte to the ligand causes a change in the refractive index, which is detected in real-time as a response unit (RU).[20]
Experimental Workflow Diagram:
Protocol:
-
Preparation:
-
Prepare purified this compound (ligand) and the binding partner (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Degas all solutions to prevent air bubbles in the system.[6]
-
Equilibrate a new sensor chip (e.g., CM5) with running buffer.
-
-
Ligand Immobilization:
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Inject the this compound solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Interaction Analysis:
-
Inject a series of analyte concentrations over the immobilized this compound surface to monitor association.
-
Follow with an injection of running buffer to monitor dissociation.
-
Between each analyte injection cycle, regenerate the sensor surface with a suitable regeneration solution to remove bound analyte.
-
-
Data Analysis:
-
The binding data is recorded as a sensorgram (response units vs. time).[20]
-
Subtract the reference surface data from the active surface data to correct for bulk refractive index changes.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off) and the dissociation constant (K_D).
-
Bio-Layer Interferometry (BLI)
Application: To measure the kinetics and affinity of molecular interactions, particularly useful for high-throughput screening.[21]
Principle: BLI measures the change in the interference pattern of white light reflected from two surfaces on a biosensor tip.[10] One surface has the immobilized ligand (this compound), and the other is an internal reference. Binding of an analyte to the ligand causes a wavelength shift that is proportional to the bound mass.[10]
Experimental Workflow Diagram:
Protocol:
-
Preparation:
-
Assay Steps (automated "Dip and Read" format):
-
Baseline: The biosensor tips are dipped into wells containing assay buffer to establish a stable baseline.[24][25]
-
Loading: The biosensors are moved to wells containing the this compound solution to immobilize the ligand.[25]
-
Baseline: A second baseline is established in assay buffer.[22]
-
Association: The biosensors are moved to wells containing different concentrations of the analyte to measure the binding rate.[22][25]
-
Dissociation: The biosensors are then moved to wells with assay buffer to measure the dissociation rate.[22][25]
-
-
Data Analysis:
-
The wavelength shift data is plotted against time to generate binding curves.
-
The data is processed by subtracting the reference sensor data.
-
The processed curves are fitted to a suitable binding model to extract k_on, k_off, and K_D.[26]
-
Isothermal Titration Calorimetry (ITC)
Application: To obtain a complete thermodynamic profile of a binding interaction, including affinity, stoichiometry, enthalpy, and entropy.[7]
Principle: ITC directly measures the heat change that occurs when one molecule is titrated into another.[6][7] The heat released or absorbed is proportional to the amount of binding.
Experimental Workflow Diagram:
References
- 1. Label-Free Detection | Sartorius [sartorius.com]
- 2. researchgate.net [researchgate.net]
- 3. Label-Free Biosensor Methods in Drug Discovery - Knihy Google [books.google.cz]
- 4. Label Free characterization | Malvern Panalytical [malvernpanalytical.com]
- 5. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 8. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 10. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 11. Label-free kinetic analysis of an antibody-antigen interaction using biolayer interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nanotempertech.com [nanotempertech.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. MagHelix™ Microscale Thermophoresis (MST) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 16. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Probing Protein-Protein Interactions with Label-Free Mass Spectrometry Quantification in Combination with Affinity Purification by Spin-Tip Affinity Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. affiniteinstruments.com [affiniteinstruments.com]
- 21. Biolayer interferometry for measuring the kinetics of protein–protein interactions and nanobody binding | Springer Nature Experiments [experiments.springernature.com]
- 22. biomod2016.gitlab.io [biomod2016.gitlab.io]
- 23. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]
- 24. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]
- 25. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 26. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing AA26-9 concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the broad-spectrum serine hydrolase inhibitor, AA26-9. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users optimize this compound concentration to maximize on-target effects while minimizing off-target activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, broad-spectrum inhibitor of serine hydrolases, a large and diverse class of enzymes. It functions through covalent modification of the active site serine residue of its target enzymes, leading to irreversible inhibition. This mechanism of action is based on the carbamoylation of the enzyme's serine nucleophile.
Q2: What are the known on-target and off-target effects of this compound?
This compound is known to inhibit approximately one-third of the more than 40 serine hydrolases present in T-cells. Its broad activity means that while it may be used to inhibit a specific serine hydrolase of interest (on-target), it will likely inhibit other serine hydrolases as well (off-target). The distinction between "on-target" and "off-target" is dependent on the researcher's specific enzyme of interest. Known targets include, but are not limited to, lipases, esterases, thioesterases, and peptidases such as Fatty Acid Amide Hydrolase (FAAH), Diacylglycerol Lipase β (DAGLβ), α/β-Hydrolase Domain 6 (ABHD6), Lysophospholipase 1 (LYPLA1), Lysophospholipase 2 (LYPLA2), and Arylacetamide Deacetylase-Like 1 (AADACL1).
Q3: How can I determine the optimal concentration of this compound for my experiment?
The optimal concentration of this compound will vary depending on the specific application, cell type, and the desired target enzyme. A dose-response experiment is critical to determine the concentration that provides maximal inhibition of your target of interest while minimizing effects on other serine hydrolases. A powerful technique for this is competitive activity-based protein profiling (ABPP) .
Q4: What is competitive activity-based protein profiling (ABPP)?
Competitive ABPP is a chemoproteomic technique used to assess the potency and selectivity of an inhibitor against an entire enzyme family in a complex biological sample (e.g., cell lysate or tissue homogenate). In this method, the sample is pre-incubated with varying concentrations of the inhibitor (e.g., this compound), followed by the addition of a broad-spectrum, tagged activity-based probe (e.g., a fluorophosphonate probe like FP-Rhodamine) that labels the active site of serine hydrolases. The inhibitor will compete with the probe for binding to the active site of the enzymes it targets. By measuring the decrease in probe labeling at different inhibitor concentrations, one can determine the IC50 values for the inhibitor against numerous serine hydrolases simultaneously.
Troubleshooting Guide
Issue 1: High degree of off-target effects observed.
Possible Cause: The concentration of this compound is too high, leading to the inhibition of numerous serine hydrolases beyond the intended target.
Solution:
-
Perform a dose-response curve: Utilize competitive ABPP to determine the IC50 values of this compound for a panel of serine hydrolases in your experimental system. This will reveal the potency of this compound against your target of interest versus other serine hydrolases.
-
Select a concentration based on selectivity: Based on the dose-response data, choose a concentration that provides significant inhibition of your target enzyme while having minimal effect on other highly expressed or functionally relevant serine hydrolases.
-
Consider a more selective inhibitor: If a suitable therapeutic window cannot be achieved with this compound, it may be necessary to seek a more selective inhibitor for your target of interest.
Issue 2: No or minimal effect on the target enzyme.
Possible Cause 1: The concentration of this compound is too low.
Solution:
-
Increase the concentration: Based on your initial dose-response data or literature values, systematically increase the concentration of this compound. A common starting concentration for in vitro studies is in the low micromolar range.
Possible Cause 2: The target enzyme is not expressed or is inactive in your experimental system.
Solution:
-
Confirm target expression: Use techniques like western blotting or mass spectrometry to confirm the presence of your target enzyme in the cell or tissue lysate.
-
Assess enzyme activity: Use a specific activity assay for your target enzyme to ensure it is active under your experimental conditions.
Possible Cause 3: Issues with the this compound compound.
Solution:
-
Check compound integrity: Ensure the compound has been stored correctly and has not degraded.
-
Verify solubility: this compound should be fully dissolved in the appropriate solvent (e.g., DMSO) before being added to the experimental system.
Quantitative Data
The following table summarizes the known off-target profile of this compound against several serine hydrolases at various concentrations, as determined by competitive ABPP. This data can serve as a preliminary guide for concentration selection. However, it is highly recommended to perform your own dose-response experiments in your specific system.
| Serine Hydrolase Target | Inhibition at 30 nM | Inhibition at 200 nM | Inhibition at 1500 nM |
| LYPLA1 | - | + | ++ |
| LYPLA2 | - | - | + |
| ESD | - | - | + |
| APEH | - | - | + |
Legend:
-
++: Strong Inhibition
-
+: Moderate Inhibition
-
-: No significant inhibition
Note: This table is based on qualitative data and is intended for illustrative purposes. For precise optimization, generating IC50 values is essential.
Experimental Protocols
Protocol: Competitive Activity-Based Protein Profiling (ABPP)
This protocol provides a general workflow for determining the selectivity of this compound.
-
Proteome Preparation:
-
Harvest cells or tissues and homogenize in a suitable lysis buffer (e.g., Tris-buffered saline with protease inhibitors, but without serine protease inhibitors).
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant (proteome).
-
Determine the protein concentration of the proteome using a standard protein assay (e.g., BCA assay).
-
-
Inhibitor Incubation:
-
Aliquot the proteome into separate microcentrifuge tubes.
-
Add varying concentrations of this compound (e.g., a serial dilution from 10 µM to 1 nM) to the proteome aliquots. Include a vehicle control (e.g., DMSO).
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
-
Probe Labeling:
-
Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine at a final concentration of 1 µM) to each tube.
-
Incubate for another 30 minutes at room temperature.
-
-
Sample Preparation and Analysis:
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the bands corresponding to different serine hydrolases at each this compound concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each enzyme.
-
Signaling Pathway Visualizations
The inhibition of specific serine hydrolases by this compound can have significant downstream effects on cellular signaling. Below are diagrams of key pathways affected by known this compound targets.
How to minimize AA26-9 degradation in cell media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the serine hydrolase inhibitor, AA26-9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and broad-spectrum inhibitor of serine hydrolases, a large and diverse class of enzymes involved in numerous physiological processes.[1][2][3] It functions by covalently modifying the active site serine residue of these enzymes, thereby irreversibly inactivating them.[1] This inhibition of serine hydrolase activity can modulate various signaling pathways, making this compound a valuable tool for studying cellular processes and a potential therapeutic agent.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to adhere to the recommended storage conditions. The table below summarizes the optimal storage for both powder and solvent-reconstituted forms.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Troubleshooting Guide: Minimizing this compound Degradation in Cell Media
Researchers may encounter issues with the stability of this compound in cell culture media, leading to reduced efficacy and inconsistent experimental results. This guide addresses common problems and provides solutions to minimize degradation.
Problem 1: Loss of this compound activity over time in cell culture.
Possible Cause: Degradation of this compound due to factors in the cell culture environment. The primary suspected degradation pathways are hydrolysis of the urea linkage and photodegradation of the triazole ring.
Solutions:
-
Control for Hydrolysis: The urea functional group in this compound can be susceptible to hydrolysis, a reaction that breaks the molecule apart. This process can be influenced by the pH of the cell culture medium.
-
Maintain Optimal pH: Ensure the cell culture medium is buffered to a stable physiological pH (typically 7.2-7.4). Fluctuations in pH can accelerate the hydrolysis of urea-containing compounds.
-
Prepare Fresh Solutions: Prepare fresh stock solutions of this compound and dilute it into the cell culture medium immediately before use. Avoid storing this compound in aqueous solutions for extended periods.
-
-
Prevent Photodegradation: The 1,2,3-triazole ring in this compound may be sensitive to light, particularly UV radiation.
-
Protect from Light: Protect stock solutions and cell cultures containing this compound from direct light exposure. Use amber-colored tubes for storage and minimize the time plates are exposed to light, for instance, under a laminar flow hood.
-
-
Minimize Temperature-Related Degradation: Elevated temperatures can increase the rate of chemical degradation.
-
Use Pre-warmed Media: When adding this compound to your cell culture, use media that has been pre-warmed to the appropriate temperature (e.g., 37°C). Avoid repeated freeze-thaw cycles of the stock solution.
-
Problem 2: Inconsistent experimental results with this compound.
Possible Cause: In addition to degradation, interactions with media components can affect the bioavailability of this compound.
Solutions:
-
Serum Interactions: Serum proteins in the cell culture medium can bind to small molecules, reducing their effective concentration.
-
Consider Serum-Free Media: If your experiment allows, consider using serum-free or reduced-serum media to minimize protein binding.
-
Account for Binding: If serum is necessary, be aware that the effective concentration of this compound may be lower than the nominal concentration. You may need to perform dose-response experiments to determine the optimal concentration in your specific culture conditions.
-
-
Component Interactions: Certain components in complex cell culture media could potentially interact with and degrade this compound.
-
Use Defined Media: Whenever possible, use a chemically defined medium to reduce the variability and potential for unknown interactions.
-
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a method to determine the stability of this compound in your specific cell culture medium over time.
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Spike your cell culture medium (without cells) with this compound to a final working concentration (e.g., 20 µM).
-
Prepare a control sample of this compound at the same concentration in a stable solvent like DMSO.
-
-
Incubation:
-
Incubate the this compound-spiked medium under your standard cell culture conditions (e.g., 37°C, 5% CO2) in the dark.
-
Take aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the aliquots at -80°C until analysis.
-
-
Quantification:
-
Analyze the concentration of intact this compound in the collected aliquots using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the rate of degradation.
-
Data Presentation:
The results of the stability study can be summarized in a table as follows:
| Time (hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | 20.0 | 100 |
| 2 | 19.5 | 97.5 |
| 4 | 18.8 | 94.0 |
| 8 | 17.2 | 86.0 |
| 24 | 14.5 | 72.5 |
Visualizations
Signaling Pathway Inhibition by this compound
This compound, as a broad-spectrum serine hydrolase inhibitor, can impact multiple signaling pathways. Serine hydrolases are involved in the metabolism of various signaling lipids. By inhibiting these enzymes, this compound can lead to the accumulation of their substrates and a decrease in their products, thereby altering downstream signaling events.
Caption: Inhibition of a serine hydrolase by this compound.
Experimental Workflow for Assessing this compound Stability
This workflow outlines the key steps in evaluating the stability of this compound in a given cell culture medium.
Caption: Workflow for this compound stability assessment.
Logical Relationship for Troubleshooting this compound Instability
This diagram illustrates the decision-making process for troubleshooting issues related to this compound instability in cell culture experiments.
Caption: Troubleshooting logic for this compound instability.
References
Technical Support Center: Interpreting Unexpected Results in AA26-9 Experiments
Welcome to the technical support center for AA26-9, a potent, broad-spectrum serine hydrolase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results that may arise during experimentation with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered in a question-and-answer format, providing detailed troubleshooting guides and experimental protocols.
FAQ 1: I'm observing a cellular phenotype that doesn't align with the known function of my primary serine hydrolase target after this compound treatment. What could be the cause?
Answer:
This is a common and important observation when working with broad-spectrum inhibitors like this compound. The observed phenotype could be due to several factors, including the inhibition of off-target serine hydrolases, non-specific cytotoxicity, or effects on a downstream signaling pathway that is indirectly modulated by your primary target. This compound is known to inhibit a wide range of serine hydrolases, and the unexpected phenotype may be a result of the inhibition of one or more of these other enzymes.[1][2][3][4]
Troubleshooting Workflow:
-
Confirm Target Engagement: First, verify that this compound is indeed inhibiting your primary target in your experimental system. The most direct method for this is competitive Activity-Based Protein Profiling (ABPP).
-
Assess Off-Target Inhibition: Use a broad-spectrum serine hydrolase probe (e.g., a fluorophosphonate-based probe) in a competitive ABPP experiment to visualize the full spectrum of serine hydrolases inhibited by this compound in your cells or tissues. This will reveal if other hydrolases are being potently inhibited at the concentration you are using.
-
Evaluate Cytotoxicity: It is crucial to determine if the observed phenotype is due to general cellular toxicity. Perform a dose-response experiment with this compound and assess cell viability using assays such as MTT, LDH, or a live/dead cell stain.
-
Orthogonal Validation: To confirm that the phenotype is due to the inhibition of your primary target, use an orthogonal method to reduce its activity, such as siRNA or shRNA knockdown, or CRISPR/Cas9-mediated knockout. If you observe the same phenotype, it is more likely to be an on-target effect.
-
Investigate Downstream Pathways: If the phenotype is confirmed to be on-target, consider that the inhibition of your serine hydrolase may have unexpected effects on downstream signaling pathways. Perform pathway analysis using techniques like western blotting for key signaling nodes or phosphoproteomics.
FAQ 2: My competitive ABPP experiment shows incomplete inhibition of my target enzyme, even at high concentrations of this compound. What are the possible reasons?
Answer:
Incomplete inhibition in a competitive ABPP experiment can be perplexing. Several factors could contribute to this observation, ranging from experimental conditions to the intrinsic properties of the enzyme or the inhibitor.
Troubleshooting Workflow:
-
Optimize Inhibitor Incubation Time and Concentration: this compound is a covalent inhibitor, and its binding is time-dependent.[5] Ensure you are using a sufficient incubation time for the inhibitor to react with the target enzyme. Perform a time-course and dose-response experiment to determine the optimal conditions for complete inhibition.
-
Check Inhibitor Stability and Solubility: this compound should be prepared fresh and care should be taken to ensure it is fully solubilized. Precipitation of the inhibitor will lead to a lower effective concentration. Refer to the manufacturer's guidelines for recommended solvents.
-
Consider Enzyme Turnover: If your target enzyme has a high turnover rate (synthesis and degradation), newly synthesized enzymes may not be inhibited by the initial dose of this compound, leading to the appearance of incomplete inhibition. You can investigate this by treating with a protein synthesis inhibitor (e.g., cycloheximide) alongside this compound, although this can have confounding effects.
-
Assess Cell Permeability: If you are performing the experiment in whole cells, it's possible that this compound has poor permeability into the specific cell type or subcellular compartment where your target enzyme is located. You can compare the inhibition in intact cells versus cell lysates to assess this.
-
Verify Probe Concentration: Ensure that the concentration of the activity-based probe is not in vast excess, as this could lead to incomplete competition by your inhibitor. Titrate the probe to find a concentration that gives a good signal without being saturating.
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)
This protocol is designed to assess the potency and selectivity of this compound against serine hydrolases in a complex proteome.
Materials:
-
Cells or tissue of interest
-
This compound
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Sample Preparation: Culture cells to the desired confluency or homogenize tissue in lysis buffer.
-
Inhibitor Treatment: Pre-incubate the proteome with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes at 37°C).
-
Probe Labeling: Add the activity-based probe to the inhibitor-treated proteome and incubate for a specified time (e.g., 15 minutes at room temperature).
-
Quenching and Denaturation: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Gel Electrophoresis: Separate the proteins on an SDS-PAGE gel.
-
Visualization: Scan the gel using a fluorescence scanner to visualize the probe-labeled enzymes. A decrease in fluorescence intensity in the presence of this compound indicates inhibition.
Protocol 2: MTT Cell Viability Assay
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) for the desired experimental time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A decrease in absorbance indicates reduced cell viability.
Data Presentation
Table 1: Reported Serine Hydrolase Targets of this compound
| Enzyme Class | Specific Enzymes Inhibited |
| Lipases/Phospholipases | AADACL1, ABHD6, ESD, FAAH, PAFAH2, LYPLA3[1][2] |
| Peptidases | APEH, PRCP, CTSA[1][2] |
| Thioesterases | LYPLA1, LYPLA2[1][2] |
| Uncharacterized | ABHD11, ABHD13, BAT5[1][2] |
This table summarizes some of the known serine hydrolase targets of this compound as reported in the literature. The selectivity and potency can vary depending on the experimental system.
Visualizations
Figure 1. Mechanism of action of this compound covalent inhibition.
Figure 2. Experimental workflow for competitive ABPP.
References
Common issues with using covalent inhibitors like AA26-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with covalent inhibitors, with a focus on addressing common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when working with covalent inhibitors?
Researchers often face several key challenges with covalent inhibitors, primarily related to their reactive nature. The main concerns include off-target effects and toxicity, the development of drug resistance, and the complexity of accurately assessing their potency.[1][2][3][4]
A primary issue is ensuring the inhibitor is selective for its intended target.[5][6][7] The electrophilic "warhead" of the inhibitor, designed to form a covalent bond, can sometimes react with other proteins that have a similar nucleophilic amino acid at the binding site.[1][6] This can lead to unintended biological consequences and toxicity.[7][8][9]
Another significant challenge is the potential for the target protein to develop resistance through mutation.[4][10] If the specific amino acid that the inhibitor binds to is altered, the covalent interaction can be prevented, rendering the inhibitor ineffective.[6]
Finally, characterizing the potency of covalent inhibitors is more complex than for non-covalent inhibitors.[11][12] Due to their time-dependent mechanism of action, standard IC50 values can be misleading.[13][14] Instead, more detailed kinetic parameters are required to accurately describe their efficacy.[15][16]
Q2: I am using AA26-9 and observing inhibition of multiple proteins. Is this expected?
Yes, this is an expected outcome when using this compound. It is characterized as a potent and broad-spectrum serine hydrolase inhibitor.[17][18][19][20][21] Studies have shown that it can inhibit approximately one-third of the more than 40 serine hydrolases present in T-cell lines.[17][19][20] Its mechanism involves the covalent carbamoylation of the serine nucleophile in the active site of these enzymes.[17][18] Therefore, if your experimental system expresses multiple serine hydrolases, it is likely that this compound will inhibit several of them.
Q3: How can I assess the selectivity of my covalent inhibitor?
Assessing selectivity is a critical step in characterizing a covalent inhibitor. A common and powerful technique is Activity-Based Protein Profiling (ABPP) . This method allows for the profiling of enzyme activities directly in complex biological systems.
In a competitive ABPP experiment, a biological sample (e.g., cell lysate or live cells) is treated with the covalent inhibitor. Subsequently, a broad-spectrum activity-based probe that targets the same class of enzymes is added. This probe contains a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment. The inhibitor will compete with the probe for binding to the active site of the target enzymes. By analyzing the protein-probe adducts, you can identify the proteins that your inhibitor has bound to and determine its selectivity across the proteome.[15][22]
Another approach to assess selectivity is to test the inhibitor against a panel of related enzymes or proteins that contain the target nucleophilic residue. This can be done using in vitro enzymatic assays to determine the potency of the inhibitor against each protein.
Q4: My IC50 values for my covalent inhibitor are inconsistent. What could be the reason?
Inconsistency in IC50 values is a frequent issue when working with covalent inhibitors. This is because the IC50 of a covalent inhibitor is highly dependent on the experimental conditions, particularly the pre-incubation time of the inhibitor with the enzyme before adding the substrate.[11][13]
For a covalent inhibitor, the inhibition increases over time as more enzyme molecules become covalently modified. Therefore, a longer pre-incubation time will result in a lower IC50 value. This time-dependent nature makes the IC50 a less reliable measure of potency for covalent inhibitors compared to non-covalent inhibitors.[14]
To obtain a more accurate and reproducible measure of potency, it is recommended to determine the kinetic parameters k_inact (the maximal rate of inactivation) and K_I (the reversible binding constant).[12][15][16] These parameters provide a more complete picture of the inhibitor's affinity and reactivity.
Troubleshooting Guides
Problem 1: High background or non-specific binding in my experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | The electrophilic nature of covalent inhibitors can lead to non-specific binding at high concentrations. Perform a dose-response experiment to determine the optimal concentration range where specific binding is maximized and non-specific binding is minimized. |
| The "warhead" is too reactive. | The electrophilic group on your inhibitor may be inherently too reactive, leading to indiscriminate reactions with off-target proteins.[4][23] Consider synthesizing analogs with less reactive warheads to improve selectivity. The reactivity can be tuned by modifying the electronics of the warhead. |
| Reaction with abundant cellular nucleophiles. | Covalent inhibitors can react with abundant cellular nucleophiles like glutathione (GSH).[6] This can lead to a reduction in the effective concentration of your inhibitor and potential off-target effects. You can assess the stability of your inhibitor in the presence of GSH using an in vitro assay.[24] |
| Insufficient blocking in your assay. | In assays like Western blotting or ELISA, insufficient blocking can lead to high background. Ensure you are using an appropriate blocking agent (e.g., BSA, non-fat milk) for a sufficient amount of time. |
Problem 2: Difficulty in determining the potency (k_inact/K_I) of my covalent inhibitor.
Experimental Protocol: Determination of k_inact and K_I
To accurately determine the potency of a covalent inhibitor, you need to measure the rate of enzyme inactivation at different inhibitor concentrations.
Methodology:
-
Prepare a range of inhibitor concentrations.
-
Pre-incubate the enzyme with each inhibitor concentration for various time points. This is the crucial step for observing time-dependent inhibition.
-
Initiate the enzymatic reaction by adding the substrate. The substrate concentration should be kept constant across all experiments.
-
Measure the initial reaction velocity (v_i) for each time point and inhibitor concentration. This can be done using a continuous or discontinuous assay.
-
Plot the natural logarithm of the percentage of remaining enzyme activity (ln(% Activity)) versus the pre-incubation time for each inhibitor concentration. The slope of this plot will give you the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations. This plot should follow the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I])
-
Fit the data to this equation to determine the values of k_inact and K_I. The ratio k_inact/K_I represents the second-order rate constant and is the most reliable measure of the inhibitor's potency.[16]
Quantitative Data Summary:
| Parameter | Description | Importance | Typical Range |
| K_I | Reversible binding constant | Reflects the initial affinity of the inhibitor for the enzyme before covalent bond formation. A lower K_I indicates higher affinity. | nM to µM |
| k_inact | Maximal rate of inactivation | Represents the rate of covalent bond formation at saturating inhibitor concentrations. | s⁻¹ or min⁻¹ |
| k_inact/K_I | Second-order rate constant | The overall measure of inhibitor potency, reflecting both binding affinity and reactivity. | M⁻¹s⁻¹ or M⁻¹min⁻¹ |
Visualizations
Signaling and Experimental Workflows
Caption: Mechanism of action for a targeted covalent inhibitor.
Caption: Experimental workflow for competitive Activity-Based Protein Profiling (ABPP).
Caption: Workflow for determining the kinetic parameters k_inact and K_I.
References
- 1. Covalent Drugs: Advantages, Challenges, Opportunities | Aragen [aragen.com]
- 2. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 3. international-pharma.com [international-pharma.com]
- 4. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 5. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-based design of targeted covalent inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. drughunter.com [drughunter.com]
- 15. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. abmole.com [abmole.com]
- 19. selleckchem.com [selleckchem.com]
- 20. This compound | Phospholipase | Serine Protease | TargetMol [targetmol.com]
- 21. This compound|CAS 1312782-34-5|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 22. scispace.com [scispace.com]
- 23. tandfonline.com [tandfonline.com]
- 24. international-pharma.com [international-pharma.com]
Technical Support Center: Optimizing AB-PP Gel Resolution for AA26-9 Treated Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Activity-Based Protein Profiling (ABPP) to analyze samples treated with the covalent inhibitor AA26-9.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a competitive ABPP experiment when studying a covalent inhibitor like this compound?
A competitive ABPP experiment is a powerful method to assess the target engagement and selectivity of a covalent inhibitor within a complex biological sample.[1][2] By pre-incubating the proteome with your inhibitor (this compound) before adding a broad-spectrum activity-based probe, you can identify the specific protein targets that this compound binds to. A decrease in the fluorescent signal from the probe at a specific molecular weight indicates that this compound has covalently modified and blocked the active site of that protein, preventing the probe from binding.[1]
Q2: I am not seeing a decrease in band intensity after treating with this compound. What could be the reason?
There are several potential reasons for the lack of target engagement:
-
Insufficient Inhibitor Concentration or Incubation Time: The concentration of this compound may be too low, or the pre-incubation time may be too short to allow for effective covalent modification of the target protein. It is crucial to perform a dose-response and time-course experiment to optimize these parameters.
-
Poor Inhibitor Potency: this compound may not be a potent inhibitor for the targets labeled by your chosen probe under the experimental conditions.
-
Target Not Expressed or Inactive: The protein target of this compound may not be present in your sample, or it may be in an inactive state and therefore not labeled by the activity-based probe.
Q3: Why is there high background fluorescence on my ABPP gel?
High background fluorescence can obscure the specific signals of your target proteins. Common causes include:
-
Excess Unbound Probe: Insufficient removal of the unbound fluorescent probe after the labeling reaction is a primary cause. Ensure thorough washing steps.
-
Non-specific Binding of the Probe: At high concentrations, the activity-based probe may bind non-specifically to other proteins.[3] It's important to titrate the probe to find the optimal concentration that provides strong specific labeling with minimal background.
-
Autofluorescence: Some biological samples naturally fluoresce, which can contribute to background noise.
-
Contaminated Buffers or Reagents: Ensure all buffers and reagents are freshly prepared and free of fluorescent contaminants.
Troubleshooting Guide
Issue 1: Smeared or Distorted Bands
Symptoms:
-
Protein bands are not sharp and well-defined.
-
Bands appear as vertical streaks.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Salt Concentration in Sample | Desalt the sample before loading or dilute it in a low-salt buffer. |
| Sample Overload | Reduce the amount of protein loaded into the well. For complex mixtures, 20-40 µg is a common starting point. |
| Inappropriate Voltage | High voltage can generate excess heat, leading to band distortion. Try running the gel at a lower voltage for a longer duration. |
| Improper Gel Polymerization | Ensure the acrylamide gel is fully and evenly polymerized before running. |
| Contaminated Running Buffer | Use fresh, high-quality running buffer for each experiment. |
Issue 2: Poor Resolution of Protein Bands
Symptoms:
-
Protein bands are too close together and cannot be distinguished.
-
Difficulty in identifying changes in band intensity after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Acrylamide Percentage | The percentage of acrylamide in the gel determines the separation range of proteins. Use a higher percentage gel for resolving low molecular weight proteins and a lower percentage for high molecular weight proteins. Refer to the table below for guidance. |
| Suboptimal Running Conditions | Adjust the running voltage and time to optimize separation. A longer run at a lower voltage can improve resolution. |
| Gel Overheating | Run the gel in a cold room or on ice to prevent overheating, which can cause band distortion and poor resolution. |
Data Presentation
Table 1: Recommended Acrylamide Gel Percentages for Optimal ABPP Resolution
| Protein Molecular Weight Range (kDa) | Recommended Acrylamide Percentage (%) |
| 10 - 40 | 12% - 15% |
| 40 - 100 | 10% - 12% |
| 100 - 250 | 8% - 10% |
| > 250 | 4% - 8% or Gradient Gel (4-12%) |
Experimental Protocols
Detailed Protocol for Competitive ABPP Gel-Based Analysis
This protocol outlines a typical workflow for assessing the target engagement of a covalent inhibitor like this compound.
-
Proteome Preparation:
-
Harvest cells or tissues and lyse in an appropriate buffer (e.g., Tris-HCl with protease inhibitors, without detergents that may interfere with enzyme activity).
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Normalize all samples to the same protein concentration (typically 1-2 mg/mL).
-
-
Inhibitor Treatment (Competitive Labeling):
-
Aliquot the proteome into microcentrifuge tubes.
-
For the experimental sample, add this compound to the desired final concentration. For the control sample, add the same volume of vehicle (e.g., DMSO).
-
Incubate the samples for the optimized pre-incubation time (e.g., 30 minutes) at the appropriate temperature (e.g., 37°C) to allow for covalent modification.
-
-
Activity-Based Probe Labeling:
-
Add the fluorescent activity-based probe to all samples to a final concentration that has been previously optimized to give a good signal-to-noise ratio.
-
Incubate for the recommended time (e.g., 15-30 minutes) at the appropriate temperature.
-
-
Sample Preparation for SDS-PAGE:
-
Stop the labeling reaction by adding 4x SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of the protein samples into the wells of a polyacrylamide gel with the appropriate percentage for your target's molecular weight.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Gel Imaging:
-
Carefully remove the gel from the cassette.
-
Visualize the fluorescently labeled proteins using a gel imager equipped with the appropriate excitation and emission filters for your fluorescent probe.
-
Acquire the gel image, avoiding signal saturation.
-
-
Data Analysis:
-
Quantify the intensity of the bands of interest in both the control and this compound-treated lanes using appropriate software.
-
A significant decrease in band intensity in the this compound-treated lane compared to the control indicates target engagement.
-
Visualizations
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Caption: Troubleshooting logic for common ABPP gel issues.
References
AA26-9 off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with AA26-9, a potent, broad-spectrum serine hydrolase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and broad-spectrum inhibitor of serine hydrolases.[1][2] It belongs to the class of 1,2,3-triazole ureas and acts by covalently modifying the catalytic serine residue in the active site of target enzymes through carbamoylation.[3] This irreversible inhibition makes it a powerful tool for studying the function of serine hydrolases.
Q2: What are the known off-target effects of this compound?
The primary "off-target" effects of this compound are a direct consequence of its broad-spectrum activity. It is known to inhibit about one-third of the more than 40 serine hydrolases found in T-cells.[1][2][3] Its targets span multiple subclasses of serine hydrolases, including lipases, esterases, thioesterases, and peptidases.[1][2][3] Therefore, when using this compound to study a specific enzyme, concurrent inhibition of other serine hydrolases can lead to complex phenotypic outcomes that are not attributable to the primary target of interest.
Q3: How can I identify the specific on- and off-targets of this compound in my experimental system?
The most effective method for identifying the targets of this compound in a complex biological sample is competitive activity-based protein profiling (ABPP) . This technique uses a broad-spectrum, tagged serine hydrolase probe (e.g., a fluorophosphonate probe like FP-rhodamine or FP-biotin) to label active serine hydrolases in a proteome. By pre-incubating the proteome with this compound, you can identify its targets as the enzymes that are no longer labeled by the FP probe. This can be visualized by gel electrophoresis or quantified by mass spectrometry.
Q4: Why is it important to use control experiments when working with this compound?
Q5: What are the essential control experiments for studies using this compound?
The two most critical control experiments are:
-
Target Engagement Verification: Use competitive ABPP to confirm that this compound is indeed inhibiting your target of interest at the concentrations used in your cellular or in vivo experiments.
-
Genetic Target Validation: The "gold standard" for validating the on-target effects of an inhibitor is to use a genetic model (e.g., CRISPR/Cas9-mediated knockout or shRNA-mediated knockdown) of the putative target enzyme. If the phenotype observed with this compound treatment is not replicated in the genetic model, it strongly suggests that the inhibitor's effects are due to off-target inhibition.
Troubleshooting Guides
Problem 1: Unexpected or widespread cellular effects are observed after this compound treatment.
-
Possible Cause: Due to its broad-spectrum activity, this compound is likely inhibiting multiple serine hydrolases in your system, leading to a complex phenotype.
-
Troubleshooting Steps:
-
Perform a dose-response experiment: Use the lowest effective concentration of this compound to minimize off-target effects.
-
Conduct competitive ABPP: Identify all the serine hydrolases inhibited by this compound at the concentration you are using. This will provide a clear picture of the on- and off-targets.
-
Consult the known target profile of this compound: Compare your ABPP results with the list of known this compound targets (see Table 1) to see if any known off-targets could explain the observed phenotype.
-
Use a more selective inhibitor: If available, use a more selective inhibitor for your target of interest as a comparison.
-
Problem 2: The phenotype observed with this compound treatment does not match the phenotype of the genetic knockout/knockdown of the target enzyme.
-
Possible Cause: This is a strong indication that the observed effects of this compound are due to the inhibition of one or more off-target enzymes.
-
Troubleshooting Steps:
-
Re-evaluate your competitive ABPP data: Look for other significantly inhibited enzymes that could be responsible for the phenotype.
-
Consider the function of known off-targets: Research the biological roles of the identified off-targets to see if their inhibition aligns with the observed phenotype.
-
Use this compound in the knockout/knockdown background: Treat the knockout/knockdown cells or animals with this compound. If the phenotype is still observed, it definitively points to off-target effects.
-
Re-assess your hypothesis: The discrepancy may reveal a new biological role for one of the off-target enzymes.
-
Quantitative Data Summary
Table 1: Known Serine Hydrolase Targets of this compound in Mouse T-Cells
| Enzyme Class | Target Enzyme |
| Lipases/Phospholipases | AADACL1, ABHD6, ESD, FAAH, PAFAH2, LYPLA3 |
| Peptidases | APEH, PRCP, CTSA |
| Thioesterases | LYPLA1, LYPLA2 |
| Uncharacterized Enzymes | ABHD11, ABHD13, BAT5 |
This table is based on data from Adibekian et al., 2011, which identified these enzymes as being inhibited by this compound in mouse T-cells using competitive ABPP.[3]
Experimental Protocols
Key Experiment: Competitive Activity-Based Protein Profiling (ABPP)
Objective: To identify the serine hydrolase targets of this compound in a complex proteome.
Methodology:
-
Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS) and determine the protein concentration.
-
Inhibitor Incubation: Aliquot the proteome and pre-incubate with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 30 minutes at 37°C).
-
Probe Labeling: Add a broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine for in-gel fluorescence or FP-Biotin for mass spectrometry) to each sample and incubate for a specified time (e.g., 30 minutes at room temperature).
-
Sample Preparation for Analysis:
-
For Gel-Based Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
For Mass Spectrometry-Based Analysis: Proceed with protein precipitation, reduction, alkylation, and tryptic digestion. For biotinylated peptides, perform avidin-based enrichment.
-
-
Data Analysis:
-
Gel-Based: Separate proteins by SDS-PAGE and visualize labeled enzymes using a fluorescence scanner. This compound targets will appear as bands with reduced fluorescence intensity compared to the vehicle control.
-
Mass Spectrometry-Based: Analyze the peptide samples by LC-MS/MS. Quantify the relative abundance of probe-labeled peptides between the this compound treated and control samples to identify inhibited enzymes.
-
Visualizations
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
Caption: Logic for validating on-target vs. off-target effects of this compound.
References
Technical Support Center: Troubleshooting High Background in Activity-Based Protein Profiling (ABPP) Experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering high background in their Activity-Based Protein Profiling (ABPP) experiments, with a focus on challenges that may arise when using novel or specialized probes like AA26-9.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background in ABPP experiments?
High background in ABPP can obscure true signals and lead to false positives. The most common causes include:
-
Excessive Probe Concentration: Using a concentration of the activity-based probe (ABP) that is too high can lead to non-specific binding to abundant proteins or other cellular components.
-
Suboptimal Incubation Times: Both probe incubation and wash times can significantly impact background levels. Insufficient washing may not adequately remove unbound probe, while excessively long probe incubation can increase non-specific labeling.
-
Issues with Probe Solubility: Poor solubility of the ABP can lead to the formation of aggregates that bind non-specifically to proteins and membranes.
-
Inefficient Removal of Unbound Probe: Inadequate washing steps or harsh lysis conditions can result in the retention of unbound probe, contributing to a high background signal.
-
Contaminated Reagents: Contamination in buffers, lysates, or the probe itself can introduce artifacts and increase background.
-
Intrinsic Reactivity of the Probe: Some probes may have inherent reactivity towards highly abundant proteins or possess off-target activities that contribute to background labeling.
Q2: How can I determine the optimal concentration for my this compound probe?
Optimizing the probe concentration is a critical first step in reducing background. This is typically achieved through a concentration-response experiment.
-
Methodology: Label your proteome with a range of this compound concentrations (e.g., from 0.1 µM to 50 µM).
-
Analysis: Analyze the labeled proteomes by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry.
-
Goal: Identify the lowest concentration of this compound that provides robust labeling of your target(s) with the minimal amount of background signal. A plateau in target labeling with increasing probe concentration often indicates saturation of the target, and concentrations beyond this point are more likely to contribute to non-specific labeling.
Q3: My gel-based ABPP shows high background across all lanes. What should I try first?
High background across an entire gel often points to a systemic issue with the labeling or washing steps.
-
Reduce Probe Concentration: This is the most common culprit. Try a 5- to 10-fold lower concentration of your this compound probe.
-
Optimize Incubation Time: Shorten the incubation time of the probe with the proteome. While longer incubations can increase on-target labeling, they also provide more opportunity for non-specific interactions.
-
Improve Washing Steps: Increase the number and/or duration of your wash steps after probe labeling and before analysis. Consider adding a detergent (e.g., 0.1% SDS or Triton X-100) to your wash buffer to help remove non-specifically bound probe.
Troubleshooting Guides
Guide 1: Optimizing this compound Probe Concentration
High background is frequently caused by an excessive concentration of the activity-based probe. The following protocol outlines a systematic approach to determine the optimal probe concentration.
Experimental Protocol: Probe Concentration Titration
-
Prepare Proteome Lysate: Prepare your cell or tissue lysate according to your standard protocol. Ensure consistent protein concentration across all samples.
-
Set Up Labeling Reactions: In separate microcentrifuge tubes, aliquot equal amounts of your proteome.
-
Add this compound Probe: Add the this compound probe to each tube at varying final concentrations. A good starting range is a serial dilution from 50 µM down to 0.1 µM. Include a vehicle-only control (e.g., DMSO).
-
Incubate: Incubate all samples under your standard labeling conditions (e.g., 30 minutes at 37°C).
-
Quench and Prepare for Analysis: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze: Run the samples on an SDS-PAGE gel. Visualize the labeled proteins using an appropriate in-gel fluorescence scanner.
-
Evaluate: Identify the concentration that gives the best signal-to-noise ratio, i.e., the strongest labeling of your target protein(s) with the lowest overall background signal in the lane.
Data Presentation: Example Probe Titration Results
| Probe Concentration (µM) | Target Signal Intensity (Arbitrary Units) | Background Signal Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 50 | 9500 | 8000 | 1.19 |
| 25 | 9400 | 6500 | 1.45 |
| 10 | 9200 | 4000 | 2.30 |
| 5 | 8800 | 2500 | 3.52 |
| 1 | 7500 | 1000 | 7.50 |
| 0.5 | 6000 | 500 | 12.00 |
| 0.1 | 2000 | 450 | 4.44 |
In this example, a concentration of 0.5 µM provides the optimal signal-to-noise ratio.
Guide 2: Mitigating Non-Specific Binding through Competitive ABPP
If optimizing probe concentration and washing is insufficient, non-specific binding of the this compound probe may be the issue. Competitive ABPP can help distinguish specific, active-site directed labeling from non-specific background.
Experimental Protocol: Competitive ABPP
-
Prepare Proteome Lysate: Prepare your proteome as you would for a standard ABPP experiment.
-
Pre-incubation with Inhibitor: Divide the lysate into two aliquots. To one, add a known inhibitor of your target enzyme (or a class-selective inhibitor) and incubate for 30 minutes at 37°C. To the other, add a vehicle control.
-
Add this compound Probe: Add the optimized concentration of the this compound probe to both the inhibitor-treated and vehicle-treated lysates.
-
Incubate: Incubate for your standard labeling time.
-
Analyze: Process and analyze the samples via SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry.
-
Evaluate: A specific signal from your target enzyme should be diminished or absent in the lane pre-incubated with the inhibitor. Non-specific background bands should remain unchanged between the two conditions.
Logical Relationship of Competitive ABPP
Caption: Competitive ABPP workflow to differentiate specific from non-specific labeling.
Experimental Workflows and Signaling Pathways
Troubleshooting Workflow for High Background in this compound ABPP
The following diagram outlines a systematic approach to troubleshooting high background in your experiments.
Caption: A stepwise guide to troubleshooting high background in ABPP experiments.
Technical Support Center: Confirming AA26-9 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the cellular target engagement of AA26-9, a potent, broad-spectrum serine hydrolase inhibitor.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
This compound is a small molecule inhibitor that targets a wide range of serine hydrolases.[1] It has been shown to inhibit approximately one-third of the more than 40 serine hydrolases found in T-cells.[1] this compound covalently modifies the catalytic serine residue within the active site of these enzymes.[1] Known targets of this compound belong to diverse functional subclasses, including:
-
Lipases/Phospholipases: AADACL1, ABHD6, ESD, FAAH, PAFAH2, LYPLA3
-
Peptidases: APEH, PRCP, CTSA
-
Thioesterases: LYPLA1, LYPLA2
-
Uncharacterized enzymes: ABHD11, ABHD13, BAT5[1]
Q2: What are the primary methods to confirm that this compound is engaging its target in cells?
Several robust methods can be employed to confirm the direct interaction of this compound with its target proteins within a cellular context. The most common and effective techniques include:
-
Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that a protein's thermal stability increases upon ligand binding.[2][3]
-
Drug Affinity Responsive Target Stability (DARTS): This technique leverages the concept that ligand binding can protect a target protein from protease digestion.
-
Immunoprecipitation followed by Western Blot (IP-WB): This classic technique can be used to pull down the target protein and observe a change in its properties or associated proteins upon treatment with this compound.
-
Chemoproteomic Approaches (e.g., Kinobeads): These methods use affinity matrices to pull down specific classes of proteins (like kinases, though adaptable for other enzyme families) and assess target engagement through competition with the compound of interest.[4][5]
Q3: How do I choose the right method for my experiment?
The choice of method depends on several factors, including the availability of specific antibodies, the nature of the target protein, and the experimental question.
-
CETSA is a good option if you have a reliable antibody for your target and want to confirm engagement in intact cells without modifying the compound.[2][6]
-
DARTS is advantageous when you don't have a specific antibody for your target of interest, as it can be used for unbiased target identification.
-
IP-WB is useful for validating interactions and can provide insights into how this compound affects protein-protein interactions.[7]
-
Chemoproteomics is powerful for profiling the selectivity of this compound against a whole family of enzymes.[4]
Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key experimental workflows and a representative signaling pathway potentially affected by this compound.
Figure 1. Key experimental workflows for confirming this compound target engagement.
Figure 2. A representative serine hydrolase signaling pathway impacted by this compound.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause | Recommended Solution |
| No thermal shift observed | Insufficient compound concentration or incubation time. | Optimize this compound concentration and incubation time. Perform a dose-response and time-course experiment. |
| The target protein is not stabilized by this compound binding. | Not all ligand binding events lead to a significant thermal stabilization. Consider an alternative target engagement assay like DARTS or IP-WB. | |
| Poor antibody quality. | Validate your antibody for specificity and sensitivity in Western blotting. Use a positive control lysate. | |
| High background in Western Blot | Non-specific antibody binding. | Optimize antibody dilution and blocking conditions. Include appropriate controls, such as a no-primary-antibody control. |
| Incomplete cell lysis. | Ensure complete cell lysis to release the target protein. Sonication can improve the lysis of nuclear and membrane-associated proteins.[7] | |
| Inconsistent results between replicates | Uneven heating of samples. | Use a PCR cycler with a heated lid for precise and uniform temperature control. |
| Variation in protein loading. | Perform a protein quantification assay (e.g., BCA) and ensure equal loading of total protein for each sample. |
Drug Affinity Responsive Target Stability (DARTS)
| Problem | Possible Cause | Recommended Solution |
| No protein protection observed | Ineffective protease digestion. | Optimize the protease concentration and digestion time. A protease titration is recommended to find conditions that give partial digestion of the target protein in the absence of the compound. |
| This compound does not protect the target from the chosen protease. | Try a different protease with different cleavage specificity.[8] | |
| Low binding affinity of this compound to the target. | Increase the concentration of this compound. | |
| All proteins are degraded | Excessive protease activity. | Reduce the protease concentration or shorten the digestion time. |
| High variability in band intensity | Inconsistent protease activity. | Prepare fresh protease solutions for each experiment and ensure accurate pipetting. |
| Unequal protein input. | Normalize the protein concentration of the lysates before the assay. |
Immunoprecipitation-Western Blot (IP-WB)
| Problem | Possible Cause | Recommended Solution |
| Low or no target protein in the eluate | Inefficient immunoprecipitation. | Ensure the antibody is validated for IP. Optimize the antibody concentration and incubation time. |
| Protein degradation. | Use fresh lysates and always include protease and phosphatase inhibitors in your lysis buffer.[9] | |
| Lysis buffer is too stringent and disrupts the antibody-antigen interaction. | Use a milder lysis buffer (e.g., RIPA buffer with lower detergent concentrations or a Tris-based buffer). | |
| High background or non-specific bands | Non-specific binding to beads. | Pre-clear the lysate with beads alone before adding the specific antibody.[10][11] |
| Antibody concentration is too high. | Titrate the antibody to determine the optimal concentration that minimizes non-specific binding. | |
| Insufficient washing. | Increase the number and duration of wash steps. Consider using a more stringent wash buffer.[10] |
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for the optimized duration (e.g., 1-4 hours) at 37°C.
-
Cell Harvesting and Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Divide the cell suspension into aliquots for each temperature point.
-
-
Heat Treatment: Heat the cell aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler. Cool down the samples to room temperature for 3 minutes.[12]
-
Protein Extraction: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by using a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific to the target serine hydrolase.
-
Detect with an appropriate secondary antibody and visualize the bands.
-
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.[13]
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Cell Lysate Preparation:
-
Harvest cells and wash with PBS.
-
Lyse cells in a mild lysis buffer (e.g., M-PER or a buffer containing 0.5% Triton X-100) with protease inhibitors on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine and normalize the protein concentration of the lysates.[8]
-
-
Compound Incubation:
-
Aliquot the cell lysate and treat with this compound or vehicle (DMSO) at the desired concentrations.
-
Incubate for a specific time (e.g., 1 hour) at room temperature with gentle rocking.
-
-
Protease Digestion:
-
Add a protease (e.g., thermolysin or pronase) to each aliquot. The concentration of the protease should be optimized to achieve partial digestion of the target protein in the vehicle-treated sample.[8]
-
Incubate for a defined time (e.g., 15-30 minutes) at room temperature.
-
-
Stopping the Digestion: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blot Analysis:
-
Separate the digested proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the target protein.
-
-
Data Analysis: Compare the band intensity of the target protein in the this compound-treated samples to the vehicle-treated samples. Increased band intensity in the presence of this compound suggests that the compound protected the protein from proteolytic degradation, thus indicating target engagement.
Quantitative Data Summary
The following tables provide examples of quantitative data that can be obtained from CETSA and DARTS experiments.
Table 1: Example CETSA Data - Thermal Shift of Target Protein X with this compound
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (10 µM this compound) |
| 45 | 100 | 100 |
| 50 | 85 | 98 |
| 55 | 52 | 88 |
| 60 | 25 | 65 |
| 65 | 10 | 35 |
| 70 | 2 | 12 |
| Tagg (°C) | 54.5 | 61.2 |
Tagg: Temperature at which 50% of the protein is aggregated.
Table 2: Example DARTS Data - Protease Protection of Target Protein Y by this compound
| This compound Conc. (µM) | Protease Conc. (µg/ml) | Relative Band Intensity (%) |
| 0 (Vehicle) | 10 | 35 |
| 1 | 10 | 55 |
| 5 | 10 | 80 |
| 10 | 10 | 95 |
| 25 | 10 | 98 |
| 0 (No Protease) | 0 | 100 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. annualreviews.org [annualreviews.org]
- 3. CETSA [cetsa.org]
- 4. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 5. researchgate.net [researchgate.net]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptglab.com [ptglab.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 13. tandfonline.com [tandfonline.com]
Validation & Comparative
Validating AA26-9 Enzyme Inhibition: A Guide to Secondary Assays and Comparative Analysis
For researchers in drug discovery and chemical biology, validating the activity of a newly identified enzyme inhibitor is a critical step. This guide provides a framework for confirming the inhibition of serine hydrolases by the broad-spectrum inhibitor AA26-9, utilizing a robust secondary assay and offering a comparative perspective on inhibitor selectivity.
This compound is a potent, broad-spectrum inhibitor of serine hydrolases, a large and diverse class of enzymes involved in numerous physiological processes.[1][2][3][4] Its 1,2,3-triazole urea scaffold allows it to covalently modify the active site serine of these enzymes, leading to their inactivation.[1][2][3][4] While initial screening assays may identify such inhibitors, a secondary, orthogonal assay is essential to confirm their activity within a more biologically relevant context, such as in a cellular proteome, and to understand their selectivity profile.
This guide focuses on Competitive Activity-Based Protein Profiling (ABPP) as a powerful secondary assay to validate and characterize the inhibitory activity of this compound. Additionally, it provides a comparative look at the evolution of a broad-spectrum inhibitor into highly selective and potent chemical probes.
Comparative Analysis of Inhibitor Potency and Selectivity
While this compound demonstrates broad-spectrum activity, inhibiting approximately one-third of the 40+ serine hydrolases in T-cell lysates, the 1,2,3-triazole urea scaffold it is built upon has been leveraged to develop highly potent and selective inhibitors for individual serine hydrolases.[2] This progression from a broad-spectrum inhibitor to selective probes highlights a common workflow in drug discovery.
Below is a summary of the known serine hydrolase targets of the broad-spectrum inhibitor this compound.
| Enzyme Class | Known Targets of this compound |
| Lipases/Phospholipases | AADACL1, ABHD6, ESD, FAAH, PAFAH2, LYPLA3 |
| Peptidases | APEH, PRCP, CTSA |
| Thioesterases | LYPLA1, LYPLA2 |
| Uncharacterized Enzymes | ABHD11, ABHD13, BAT5 |
Table 1: Known Serine Hydrolase Targets of the Broad-Spectrum Inhibitor this compound. Data sourced from multiple publicly available databases.[1][3][4]
In contrast to the broad activity of this compound, medicinal chemistry efforts have yielded derivatives with exceptional potency and selectivity for specific serine hydrolases. The following table presents the half-maximal inhibitory concentrations (IC50) for several of these optimized inhibitors, as described in the foundational study by Adibekian et al. (2011).
| Inhibitor | Target Enzyme | IC50 (nM) in Mouse T-cell Proteome |
| AA74-1 | APEH | 5 |
| AA39-2 | PAFAH2 | 3 |
| AA44-2 | ABHD11 | 1 |
Table 2: Comparative IC50 Values of Selective 1,2,3-Triazole Urea Inhibitors. These inhibitors were derived from the same chemical class as this compound and demonstrate high potency and selectivity for their respective targets.[5]
This comparison illustrates the value of a broad-spectrum inhibitor like this compound as a tool for identifying druggable serine hydrolases and as a starting point for the development of highly selective chemical probes to study the function of individual enzymes.
Secondary Assay for Validation: Competitive Activity-Based Protein Profiling (ABPP)
To validate the inhibition of serine hydrolases by this compound in a complex biological sample, Competitive Activity-Based Protein Profiling (ABPP) is a highly effective secondary assay. This technique utilizes an activity-based probe (ABP), typically a fluorophosphonate (FP) probe for serine hydrolases, that covalently binds to the active site of these enzymes. By pre-incubating the proteome with an inhibitor like this compound, the binding of the ABP to its target enzymes will be blocked, leading to a reduction in the fluorescent signal for those enzymes.
Experimental Protocol: Competitive ABPP
This protocol outlines the general steps for performing a competitive ABPP experiment to validate the inhibition of serine hydrolases by this compound in a cell lysate.
1. Materials and Reagents:
-
Cell line of interest (e.g., Jurkat T-cells)
-
Cell lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
This compound and other inhibitors for comparison
-
DMSO (for dissolving inhibitors)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
2. Cell Culture and Lysis:
-
Culture the chosen cell line to the desired density.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the supernatant.
3. Inhibitor Incubation:
-
Dilute the cell lysate to a final concentration of 1 mg/mL in lysis buffer.
-
Prepare serial dilutions of this compound and other test inhibitors in DMSO.
-
In separate microcentrifuge tubes, add a small volume of the diluted inhibitor to the cell lysate. For the control, add an equivalent volume of DMSO.
-
Incubate the samples for 30 minutes at room temperature to allow the inhibitor to bind to its target enzymes.
4. Activity-Based Probe Labeling:
-
Following the inhibitor incubation, add the FP-Rhodamine probe to each sample to a final concentration of 1 µM.
-
Incubate the samples for another 30 minutes at room temperature.
5. SDS-PAGE and Fluorescence Scanning:
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
After electrophoresis, scan the gel using a fluorescence scanner to visualize the probe-labeled serine hydrolases.
6. Data Analysis:
-
The fluorescence intensity of the bands corresponding to serine hydrolases will be reduced in the lanes with active inhibitors compared to the DMSO control.
-
By comparing the signal intensity at different inhibitor concentrations, the potency (e.g., IC50) and selectivity of this compound can be determined for the various serine hydrolases present in the proteome.
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the biological context of this compound's inhibitory activity, the following diagrams have been generated using the DOT language.
One of the known targets of this compound is Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid signaling pathway. FAAH is responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH by compounds like this compound leads to an increase in AEA levels, which can then modulate cannabinoid receptors (CB1 and CB2), impacting various physiological processes, including pain, inflammation, and mood.
References
A Head-to-Head Comparison of AA26-9 and PMSF as Serine Hydrolase Inhibitors
For researchers, scientists, and drug development professionals, the selection of an appropriate inhibitor is a critical step in studying the function of serine hydrolases. This guide provides a comprehensive comparison of two commonly used inhibitors: the broad-spectrum triazole urea AA26-9 and the classic serine protease inhibitor Phenylmethylsulfonyl Fluoride (PMSF).
This document outlines their mechanisms of action, target profiles, and stability, supported by available experimental data. Detailed protocols for comparative analysis using Activity-Based Protein Profiling (ABPP) are also provided to enable researchers to make informed decisions for their specific applications.
At a Glance: Key Differences
| Feature | This compound | PMSF (Phenylmethylsulfonyl Fluoride) |
| Mechanism of Action | Covalent carbamoylation of the active site serine[1][2]. | Covalent sulfonylation of the active site serine[3][4]. |
| Target Profile | Potent, broad-spectrum inhibitor of diverse serine hydrolase classes including lipases, peptidases, and thioesterases[1][2][5]. | Primarily targets serine proteases like trypsin and chymotrypsin. Does not inhibit all serine proteases and can have off-target effects on some cysteine proteases[3][4][6][7][8]. |
| Stability | Generally stable in solution for experimental use. | Short half-life in aqueous solutions (e.g., 55 minutes at pH 7.5)[3][4][9]. |
| Solubility | Soluble in DMSO and water[5][10]. | Soluble in anhydrous ethanol, isopropanol, or corn oil; limited solubility in water[4][9]. |
Quantitative Performance Data
This compound: A Broad-Spectrum Inhibitor
This compound has been demonstrated to be a potent inhibitor of a significant portion of the serine hydrolase superfamily. It has been shown to inhibit approximately one-third of the more than 40 serine hydrolases found in T-cells[1][2][10].
Table 1: Known Serine Hydrolase Targets of this compound [1][2][5]
| Enzyme Class | Examples of Inhibited Enzymes |
| Lipases/Phospholipases | AADACL1, ABHD6, ESD, FAAH, PAFAH2, LYPLA3 |
| Peptidases | APEH, PRCP, CTSA |
| Thioesterases | LYPLA1, LYPLA2 |
| Uncharacterized Enzymes | ABHD11, ABHD13, BAT5 |
While specific IC50 values for this compound are not detailed in the provided search results, it is described as an "ultrapotent" inhibitor, suggesting high affinity for its targets[2].
PMSF: A Classic Serine Protease Inhibitor
PMSF is a widely used, albeit less stable, inhibitor of serine proteases. Its effective concentration is typically in the range of 0.1 to 1 mM[4]. The inhibitory activity of PMSF can be assessed by its half-time of inhibition.
Table 2: Half-Times for Inhibition of Various Serine Proteases by 1 mM PMSF [3]
| Enzyme | Half-Time of Inhibition (seconds) |
| Chymotrypsin | 2.8 |
| Neutrophil Elastase | 33 |
| Cathepsin G | 49 |
| Trypsin | 237 |
| Glutamyl Endopeptidase I | Not Inhibited |
Mechanism of Action and Interaction with Serine Hydrolases
The differing chemical structures of this compound and PMSF dictate their distinct mechanisms of irreversible inhibition.
Caption: Mechanisms of irreversible inhibition by this compound and PMSF.
Impact on Signaling Pathways: The Endocannabinoid System
Several serine hydrolases targeted by this compound, such as Fatty Acid Amide Hydrolase (FAAH) and Alpha/Beta-Hydrolase Domain-containing 6 (ABHD6), are key regulators of the endocannabinoid signaling pathway. Inhibition of these enzymes can lead to an accumulation of endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), thereby potentiating cannabinoid receptor signaling.
Caption: Inhibition of FAAH and ABHD6 by this compound enhances endocannabinoid signaling.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) is a powerful technique to compare the potency and selectivity of inhibitors like this compound and PMSF directly in a complex biological sample.
Caption: Workflow for comparing inhibitors using competitive ABPP.
Detailed Protocol: Gel-Based Competitive ABPP
This protocol is adapted from methodologies described for profiling serine hydrolase inhibitors.
Materials:
-
Cell or tissue lysate
-
This compound and PMSF stock solutions (in an appropriate solvent like DMSO or ethanol)
-
Activity-based probe with a fluorescent reporter tag (e.g., Fluorophosphonate-Rhodamine, FP-Rh)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., Tris-buffered saline). Determine the protein concentration of the lysate.
-
Inhibitor Incubation:
-
In separate microcentrifuge tubes, aliquot equal amounts of the proteome (e.g., 50 µg).
-
To each tube, add the desired concentration of either this compound, PMSF, or vehicle control (e.g., DMSO). It is recommended to test a range of inhibitor concentrations to determine IC50 values.
-
Incubate the samples for a specified time (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to its target enzymes.
-
-
Probe Labeling:
-
Add the fluorescent activity-based probe (e.g., FP-Rh to a final concentration of 1 µM) to each tube.
-
Incubate for a further specified time (e.g., 30 minutes) at room temperature. The probe will label the active sites of serine hydrolases that have not been blocked by the inhibitor.
-
-
SDS-PAGE:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
-
In-Gel Fluorescence Scanning:
-
After electrophoresis, scan the gel using a fluorescence scanner set to the appropriate excitation and emission wavelengths for the probe's fluorophore (e.g., Rhodamine).
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the protein bands corresponding to the serine hydrolases of interest.
-
A decrease in fluorescence intensity in the inhibitor-treated samples compared to the vehicle control indicates inhibition of the enzyme.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Conclusion
This compound and PMSF represent two distinct classes of serine hydrolase inhibitors with different properties and applications.
-
This compound is a modern, potent, and broad-spectrum inhibitor suitable for profiling a wide range of serine hydrolases across different functional classes. Its stability in aqueous solutions makes it a reliable tool for various experimental settings.
-
PMSF remains a useful, cost-effective tool for the general inhibition of serine proteases, particularly in applications like cell lysis to prevent protein degradation. However, its instability in aqueous solutions and narrower target spectrum are important limitations to consider.
The choice between this compound and PMSF will ultimately depend on the specific research question, the target serine hydrolase(s), and the experimental conditions. For broad-based profiling and studies requiring high potency and stability, this compound is a superior choice. For routine applications requiring general serine protease inhibition where stability is less of a concern, PMSF can be a viable option. The provided competitive ABPP protocol offers a robust method for empirically determining the most suitable inhibitor for a given biological system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. PMSF - Wikipedia [en.wikipedia.org]
- 5. This compound | Phospholipase | Serine Protease | TargetMol [targetmol.com]
- 6. youtube.com [youtube.com]
- 7. PMSF Protease Inhibitor - Elabscience® [elabscience.com]
- 8. ubpbio.com [ubpbio.com]
- 9. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
A Head-to-Head Battle of Broad-Spectrum Inhibitors: AA26-9 vs. AEBSF
In the landscape of enzyme inhibitors, broad-spectrum agents are invaluable tools for dissecting complex biological processes and developing novel therapeutics. This guide provides a detailed comparison of two prominent broad-spectrum inhibitors: AA26-9, a potent serine hydrolase inhibitor, and AEBSF, a well-established serine protease inhibitor. We delve into their mechanisms of action, target profiles, and inhibitory potency, supported by experimental data and detailed protocols for researchers in enzymology and drug discovery.
Executive Summary
| Feature | This compound | AEBSF |
| Inhibitor Class | Serine Hydrolase Inhibitor | Serine Protease Inhibitor |
| Mechanism of Action | Covalent carbamoylation of the active site serine | Irreversible sulfonylation of the active site serine |
| Target Enzymes | Broadly targets serine hydrolases, including peptidases, lipases, amidases, esterases, and thioesterases.[1][2][3] | Primarily targets serine proteases such as trypsin, chymotrypsin, plasmin, thrombin, and kallikrein.[4][5] |
| Potency | High potency against a wide range of serine hydrolases, with IC50 values in the nanomolar to low micromolar range for many targets. | Moderate potency, with typical working concentrations in the 0.1 - 1.0 mM range.[4] IC50 for trypsin is reported to be < 15 µM. |
| Key Advantages | Extremely broad target profile across multiple enzyme families. | Good stability in aqueous solutions and lower toxicity compared to PMSF.[4] |
| Primary Applications | Activity-based protein profiling (ABPP), functional characterization of serine hydrolases.[1] | General protease inhibition in cell lysates and protein purification, studies of serine protease-mediated signaling. |
Mechanism of Action
Both this compound and AEBSF are irreversible inhibitors that covalently modify the catalytic serine residue in the active site of their target enzymes, thereby permanently inactivating them. However, they employ different chemical strategies to achieve this.
This compound acts via covalent carbamoylation . The inhibitor is designed with a reactive group that, upon binding to the enzyme's active site, transfers a carbamoyl group to the hydroxyl of the catalytic serine.[1][2]
AEBSF , on the other hand, is a sulfonyl fluoride. It works through irreversible sulfonylation , where the sulfonyl fluoride moiety reacts with the active site serine to form a stable sulfonyl-enzyme conjugate.[4]
Target Enzyme Profile and Potency
A key differentiator between this compound and AEBSF is the breadth of their target profiles. This compound inhibits a much wider array of enzymes beyond serine proteases.
This compound: This inhibitor has demonstrated potent activity against approximately one-third of the 40+ serine hydrolases detected in immortalized T cell lines.[1][3] Its targets span diverse functional classes:
AEBSF: This inhibitor is more focused on serine proteases. Its established targets include:
The inhibitory concentrations for AEBSF are generally higher than those reported for this compound against its preferred targets.
| Inhibitor | Target Enzyme | IC50 / Concentration |
| AEBSF | Trypsin | < 15 µM |
| AEBSF | Amyloid β-protein Production (in HS695 and SKN695 cells) | ~300 µM |
| AEBSF | Amyloid β-protein Production (in K293 cells) | ~1 mM |
Note: Cell-based IC50 values for amyloid-beta production reflect a complex biological outcome and are not direct measures of enzymatic inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for evaluating and comparing enzyme inhibitors. Below are representative protocols for assessing the activity of serine hydrolase and serine protease inhibitors.
Competitive Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Inhibition (e.g., with this compound)
This method is used to profile the inhibition of serine hydrolases in a complex biological sample.
Workflow:
Protocol:
-
Cell Culture and Lysis: Culture cells (e.g., immortalized T cells) to the desired density. Harvest and lyse the cells in a suitable buffer (e.g., Tris-buffered saline) to obtain a proteome lysate. Determine the protein concentration of the lysate.
-
Inhibitor Incubation: Aliquot the proteome and incubate with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (ABP), such as a fluorophosphonate (FP) probe conjugated to a reporter tag (e.g., rhodamine), to each reaction. Incubate for a defined period to allow the probe to label the active sites of serine hydrolases that were not inhibited by this compound.
-
SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Analysis: Visualize the labeled serine hydrolases using an in-gel fluorescence scanner. The inhibition of specific enzymes by this compound will be evident by a decrease in the fluorescence intensity of the corresponding protein bands compared to the vehicle control.
Serine Protease Inhibition Assay using a Fluorogenic Substrate (e.g., for AEBSF)
This assay measures the ability of an inhibitor to block the cleavage of a specific fluorogenic substrate by a purified serine protease.
Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease (e.g., trypsin, chymotrypsin) in an appropriate assay buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin) in DMSO.
-
Prepare a serial dilution of AEBSF in the assay buffer.
-
-
Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, add the serine protease to each well (except for a no-enzyme control). Add the serially diluted AEBSF or vehicle control to the wells. Pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature to allow for inhibitor binding.
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC).
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Conclusion
This compound and AEBSF are both valuable tools for inhibiting serine-dependent enzymes, but their optimal applications differ significantly. This compound, with its exceptionally broad target profile across the entire serine hydrolase superfamily and high potency, is a powerful probe for chemical proteomics and the functional discovery of novel enzyme activities. AEBSF remains a reliable and practical choice for the general inhibition of serine proteases in applications such as protein purification and the study of well-defined proteolytic pathways, offering advantages in stability and safety over older reagents like PMSF. The choice between these two inhibitors should be guided by the specific research question, the required potency, and the breadth of enzymatic targets one wishes to modulate.
References
- 1. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activity-Based Protein Profiling of the Serine Hydrolases | MtoZ Biolabs [mtoz-biolabs.com]
- 5. AEBSF - Wikipedia [en.wikipedia.org]
AA26-9: A Potent Serine Hydrolase Inhibitor with No Evidence of Cysteine Protease Inhibition
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comparative analysis of AA26-9, a potent serine hydrolase inhibitor, and contrasts its activity with that of established cysteine protease inhibitors. All available data indicates that this compound is highly selective for serine hydrolases and does not inhibit cysteine proteases.
This compound has been identified as a powerful and broad-spectrum inhibitor of serine hydrolases.[1] It targets a wide array of enzymes within this class, including peptidases, lipases, amidases, and esterases.[1] Notably, among its targets are serine peptidases such as Cathepsin A (CTSA), Acylamino-acid-releasing enzyme (APEH), and Prolylcarboxypeptidase (PRCP).[1] The mechanism of inhibition for at least one of its targets, LYPLA1, involves the covalent carbamoylation of the enzyme's active site serine nucleophile.[1]
Crucially, a thorough review of the scientific literature reveals no evidence to suggest that this compound inhibits cysteine proteases. The classification of proteases is based on the key amino acid residue in their active site involved in catalysis. While some cathepsins are serine proteases (e.g., Cathepsin A and G), many are cysteine proteases (e.g., Cathepsin B, K, L, and S). The documented activity of this compound against Cathepsin A, a serine protease, and the absence of reported activity against any cysteine proteases, underscores its selectivity for the serine hydrolase superfamily.
Comparative Analysis: this compound vs. Cysteine Protease Inhibitors
To illustrate the distinct inhibitory profiles, a comparison with a well-characterized, broad-spectrum cysteine protease inhibitor, such as E-64, is informative. E-64 is an irreversible inhibitor that specifically targets a wide range of cysteine proteases by alkylating the active site cysteine residue.
| Inhibitor | Class | Primary Targets | Known Non-Targets (Protease Class) |
| This compound | Serine Hydrolase Inhibitor | Serine peptidases (e.g., CTSA, APEH, PRCP), lipases, esterases, amidases.[1] | Cysteine Proteases |
| E-64 | Cysteine Protease Inhibitor | Papain, Cathepsin B, Cathepsin L, Calpain | Serine Proteases |
Experimental Protocols
The determination of inhibitor specificity and potency is typically achieved through a combination of enzymatic assays and activity-based protein profiling (ABPP).
Enzymatic Inhibition Assay
This method quantifies the ability of an inhibitor to block the activity of a purified enzyme against a specific substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a target protease.
Materials:
-
Purified recombinant protease (e.g., Cathepsin A for this compound, Cathepsin B for E-64)
-
Specific fluorogenic substrate for the protease
-
Inhibitor stock solution (e.g., this compound or E-64 in DMSO)
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a microplate, add the purified enzyme to each well containing the different inhibitor concentrations.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across a complex proteome.
Objective: To identify the protein targets of an inhibitor in a cellular context and assess its selectivity.
Materials:
-
Cultured cells or tissue lysates
-
Inhibitor of interest (e.g., this compound)
-
Broad-spectrum activity-based probe (ABP) for the target enzyme class (e.g., a fluorophore-tagged fluorophosphonate for serine hydrolases)
-
SDS-PAGE gels
-
In-gel fluorescence scanner
Procedure:
-
Treat live cells or proteomic lysates with varying concentrations of the inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specific duration.
-
Lyse the cells (if treated live) and harvest the proteome.
-
Add the broad-spectrum ABP to the proteomes. The ABP will covalently label the active enzymes that are not already blocked by the inhibitor.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner.
-
A decrease in the fluorescence intensity of a specific protein band in the inhibitor-treated sample compared to the control indicates that the protein is a target of the inhibitor.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing inhibitor selectivity using competitive activity-based protein profiling.
Caption: Workflow for competitive activity-based protein profiling.
References
Broad-Spectrum Efficacy of AA26-9 Compared to Selective Serine Hydrolase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the broad-spectrum serine hydrolase inhibitor AA26-9 with selective inhibitors, supported by experimental data and detailed methodologies. We delve into the efficacy, mechanisms, and experimental workflows to offer a comprehensive understanding of these pharmacological tools.
Introduction to Serine Hydrolase Inhibition
Serine hydrolases are a large and diverse class of enzymes that play crucial roles in a multitude of physiological processes, including neurotransmission, inflammation, and metabolism. Their catalytic activity relies on a highly conserved serine nucleophile in the enzyme's active site. The dysregulation of serine hydrolase activity has been implicated in various diseases, making them attractive targets for therapeutic intervention.
Inhibitors of serine hydrolases can be broadly categorized into two main types: broad-spectrum inhibitors, which target multiple members of the enzyme class, and selective inhibitors, which are designed to target a specific serine hydrolase. This compound is a potent, broad-spectrum serine hydrolase inhibitor that acts by covalent carbamoylation of the active site serine residue.[1][2][3] This guide compares the efficacy of this compound with that of selective inhibitors targeting two well-studied serine hydrolases: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).
Mechanism of Action: Covalent Carbamoylation
This compound functions as an irreversible inhibitor by covalently modifying the catalytic serine residue within the active site of serine hydrolases. This mechanism involves the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of this compound's urea group. This results in the formation of a stable carbamoyl-enzyme adduct, rendering the enzyme inactive.
Caption: Mechanism of this compound inhibition of serine hydrolases.
Comparative Efficacy: this compound vs. Selective Inhibitors
To objectively compare the efficacy of this compound with selective inhibitors, we focus on its activity against FAAH and MAGL. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide, while MAGL is the main enzyme for breaking down 2-arachidonoylglycerol (2-AG). Selective inhibitors for these enzymes, such as PF-3845 for FAAH and JZL184 for MAGL, have been extensively characterized.
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| This compound | Broad-spectrum serine hydrolase inhibitor (including FAAH) | Data not available for specific enzymes | [2] |
| PF-3845 | Selective FAAH inhibitor | ~7 | [4] |
| JZL184 | Selective MAGL inhibitor | ~4 | [5] |
| JZL195 | Dual FAAH/MAGL inhibitor | FAAH: 13, MAGL: 19 | [5] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While this compound is known to inhibit FAAH, specific IC50 values from comparative studies were not available in the searched literature. The broad-spectrum nature of this compound implies it inhibits a wide range of serine hydrolases, whereas selective inhibitors are designed for high potency against a single target.
Experimental Protocols: Competitive Activity-Based Protein Profiling (ABPP)
The standard method for determining the potency and selectivity of serine hydrolase inhibitors is competitive activity-based protein profiling (ABPP). This technique utilizes an activity-based probe (ABP), which is a small molecule that covalently binds to the active site of a class of enzymes.
Principle of Competitive ABPP
In a competitive ABPP experiment, a proteome sample is first incubated with the inhibitor of interest (e.g., this compound or a selective inhibitor). Subsequently, a broad-spectrum serine hydrolase ABP, typically tagged with a reporter molecule (e.g., a fluorophore or biotin), is added to the sample. The ABP will label the active serine hydrolases that have not been inhibited. The extent of inhibition can then be quantified by measuring the signal from the reporter tag. A reduction in signal for a particular enzyme in the presence of the inhibitor indicates that the inhibitor is targeting that enzyme.
Caption: General workflow for competitive activity-based protein profiling (ABPP).
Detailed Gel-Based Competitive ABPP Protocol
This protocol outlines a typical gel-based competitive ABPP experiment to assess the inhibitory activity of compounds against serine hydrolases in a complex proteome.
Materials:
-
Cell or tissue lysate (proteome)
-
Test inhibitors (e.g., this compound, PF-3845, JZL184) dissolved in DMSO
-
Activity-based probe (e.g., Fluorophosphonate-Rhodamine, FP-Rh)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare a cell or tissue lysate at a concentration of 1 mg/mL in an appropriate buffer (e.g., PBS).
-
Inhibitor Incubation: Aliquot the proteome into microcentrifuge tubes. Add the test inhibitor at various concentrations (typically in a serial dilution) or DMSO as a vehicle control. Incubate for 30 minutes at 37°C.
-
ABP Labeling: Add the FP-Rh probe to each tube to a final concentration of 1 µM. Incubate for another 30 minutes at 37°C.
-
Sample Preparation for SDS-PAGE: Quench the labeling reaction by adding 2x SDS-PAGE loading buffer. Boil the samples for 5 minutes at 95°C.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner.
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to the serine hydrolases of interest. The reduction in fluorescence intensity in the inhibitor-treated lanes compared to the DMSO control indicates the degree of inhibition. IC50 values can be calculated by plotting the percentage of inhibition against the inhibitor concentration.[1][6]
Signaling Pathways and Broader Implications
The inhibition of serine hydrolases like FAAH and MAGL has significant effects on downstream signaling pathways. By preventing the breakdown of anandamide and 2-AG, their inhibitors lead to an accumulation of these endocannabinoids. This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2), which are key components of the endocannabinoid system. This system is involved in regulating a wide range of physiological processes, including pain, mood, and appetite.
Caption: Inhibition of FAAH and MAGL enhances endocannabinoid signaling.
The choice between a broad-spectrum inhibitor like this compound and a selective inhibitor depends on the research question. This compound is a valuable tool for exploring the global roles of serine hydrolases in a biological system and for identifying novel enzyme targets. In contrast, selective inhibitors are essential for dissecting the function of a single enzyme and for developing targeted therapeutics with minimal off-target effects.
Conclusion
This compound is a potent broad-spectrum inhibitor of serine hydrolases, offering a powerful tool for functional proteomics and target discovery. In contrast, selective inhibitors provide the precision needed to investigate the roles of individual enzymes and to develop targeted therapies. The experimental framework of competitive ABPP is indispensable for characterizing and comparing the efficacy and selectivity of both classes of inhibitors. Understanding the distinct advantages of broad-spectrum versus selective inhibition is crucial for advancing our knowledge of serine hydrolase biology and for the development of novel therapeutics.
References
- 1. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]
- 5. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for AA26-9: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of AA26-9, a potent and broad-spectrum serine hydrolase inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard laboratory waste management practices. This compound is intended for research use only and is not considered a hazardous substance or mixture.[1]
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. This data is summarized in the table below for easy reference.
| Property | Value | References |
| Chemical Formula | C7H10N4O | [2][3] |
| Molecular Weight | 166.18 g/mol | [2][3] |
| CAS Number | 1312782-34-5 | [2][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Water Solubility | ≥ 100 mg/mL | [2] |
| DMSO Solubility | 100 mg/mL | [2] |
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should always be observed.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Ensure adequate ventilation to avoid inhalation of any dust or aerosols.[1]
-
Accidental Spills: In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and dispose of it in a sealed container for waste disposal.[1]
-
Fire Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires.[1]
Step-by-Step Disposal Procedures for this compound
The high water solubility of this compound allows for a straightforward disposal process for small quantities typically used in a research laboratory setting. For larger quantities, consult your institution's environmental health and safety (EHS) office.
Disposal of Unused Solid this compound
-
Small Quantities (grams):
-
Dissolve the solid this compound in a sufficient amount of water to ensure complete dissolution. A concentration of less than 1% is recommended.
-
With copious amounts of running water, slowly pour the aqueous solution down the sanitary sewer drain. This method is suitable for non-hazardous, water-soluble chemicals.
-
-
Large Quantities (kilograms):
-
For bulk quantities, the preferred method is to package the solid material in a clearly labeled, sealed container.
-
Arrange for disposal through a licensed professional waste disposal service. Do not attempt to dispose of large quantities down the drain.
-
Disposal of this compound Solutions
-
Aqueous Solutions:
-
For dilute aqueous solutions of this compound, ensure the concentration is low (e.g., in the millimolar range or lower).
-
Flush the solution down the sanitary sewer with a large volume of running water.
-
-
Solutions in Organic Solvents (e.g., DMSO):
-
Collect waste solutions containing organic solvents in a designated, properly labeled hazardous waste container.
-
Do not pour organic solvent solutions down the drain.
-
Arrange for pickup and disposal by your institution's EHS department or a licensed waste disposal contractor.
-
Disposal of Empty Containers
-
Triple Rinsing:
-
Rinse the empty container that held this compound three times with a suitable solvent. Given its high water solubility, water is an appropriate rinsing agent.
-
Collect the rinsate and dispose of it as you would a dilute aqueous solution of this compound (i.e., down the sanitary sewer with ample water).
-
-
Final Disposal:
-
After triple rinsing, deface or remove the original label from the container.
-
The clean, empty container can then be disposed of in the regular trash or recycled according to your facility's guidelines.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound in various forms.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
